Technical Documentation Center

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
  • CAS: 2090953-73-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary As drug discovery and agrochemical development increasingly rely on highly functionalized, sterically precise building blocks, tri-substituted benzonitriles have emerged as critical scaffolds. 2-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on highly functionalized, sterically precise building blocks, tri-substituted benzonitriles have emerged as critical scaffolds. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) [1] is a prime example of such a scaffold. Featuring a push-pull electronic system and orthogonal reactive handles, this compound allows for precise late-stage functionalization.

This whitepaper, designed for application scientists and synthetic chemists, provides an in-depth analysis of the physicochemical properties, structural logic, and validated synthetic methodologies associated with this versatile intermediate.

Physicochemical Profiling & Structural Elucidation

The utility of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile lies in the strategic placement of its functional groups. The table below summarizes its core quantitative data:

PropertyValue
Chemical Name 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
CAS Registry Number 2090953-73-2[1]
Molecular Formula C9H8FNO2[1]
Molecular Weight 181.16 g/mol
Exact Mass 181.0539 Da[1]
Predicted CCS [M+H]⁺ 133.0 Ų[2]
Predicted CCS [M+Na]⁺ 144.5 Ų[2]
Structural Logic & Causality
  • Cyano Group (-CN): Acts as a powerful electron-withdrawing group (EWG). By withdrawing electron density via resonance (-M) and induction (-I), it severely depletes the electron density at the ortho and para positions, priming the ring for nucleophilic attack[3].

  • Fluoro Group (-F): While fluorine enhances the metabolic stability and lipophilicity of final drug candidates, in a synthetic context, the highly polarized C-F bond makes it an exceptional leaving group during 4[4].

  • Methoxy Group (-OCH3): An electron-donating group via resonance (+M). Once installed, it re-injects electron density into the ring, which raises the activation energy for subsequent nucleophilic attacks, thereby preventing unwanted over-substitution.

  • Hydroxymethyl Group (-CH2OH): Placed at the para position, this primary alcohol provides a sterically unhindered handle for further transformations without interfering with the crowded ortho environment.

Strategic Synthesis: The SNAr Pathway

The most efficient and scalable route to synthesize this compound is through a controlled, mono-selective SNAr reaction starting from 2,6-difluoro-4-(hydroxymethyl)benzonitrile .

The reaction relies on the formation of a resonance-stabilized anionic intermediate known as a 3[3]. Because the starting material has two identical ortho-fluorine atoms, the addition of sodium methoxide (NaOMe) must be strictly controlled. The successful displacement of the first fluorine atom yields the mono-methoxy product. The newly introduced methoxy group deactivates the ring toward further nucleophilic attack, making the mono-substitution highly selective.

Validated Experimental Protocol
  • Preparation: Dissolve 1.0 equivalent of 2,6-difluoro-4-(hydroxymethyl)benzonitrile in anhydrous methanol (MeOH) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to kinetically suppress di-substitution.

  • Nucleophilic Addition: Dropwise add 1.05 equivalents of a standard NaOMe solution in methanol. Causality Note: Slow addition is critical to prevent a localized excess of the nucleophile, which could overcome the deactivation barrier and lead to di-methoxy byproducts.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality Note: This safely neutralizes the remaining alkoxide base, preventing base-catalyzed hydrolysis of the nitrile group during workup. Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: hexane/EtOAc) to isolate the pure target compound.

SyntheticWorkflow SM 2,6-Difluoro-4-(hydroxymethyl) benzonitrile Reagents NaOMe, MeOH 0 °C to RT SM->Reagents Addition Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 2-Fluoro-4-(hydroxymethyl) -6-methoxybenzonitrile Intermediate->Product Fluoride Elimination

Figure 1: Step-by-step SNAr synthetic workflow for mono-methoxylation.

Reactivity & Downstream Functionalization

The true value of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile lies in its orthogonal reactivity. Different reagents can selectively target specific functional groups without cross-reactivity.

  • Hydroxymethyl Manipulations: The primary alcohol can be selectively oxidized to an aldehyde (using MnO₂) or a carboxylic acid (using Jones reagent). Alternatively, it can be converted into a benzyl halide (using SOCl₂ or PBr₃) to serve as an electrophile in cross-coupling or Sₙ2 reactions.

  • Nitrile Manipulations: The cyano group can be converted into a tetrazole using sodium azide (NaN₃)—a transformation widely used to create bioisosteres for carboxylic acids in drug design. It can also be reduced to a primary benzylamine using LiAlH₄ or catalytic hydrogenation (Pd/C).

  • Late-Stage SNAr: Under harsher conditions (elevated temperatures and stronger nucleophiles like secondary amines), the remaining ortho-fluorine can be displaced to yield fully substituted, asymmetric benzonitriles.

ReactivityMap Core 2-Fluoro-4-(hydroxymethyl) -6-methoxybenzonitrile Oxidation Oxidation (MnO2/PCC) -> Aldehyde/Acid Core->Oxidation -CH2OH handle Halogenation Halogenation (SOCl2/PBr3) -> Benzyl Halide Core->Halogenation -CH2OH handle Tetrazole Tetrazole Formation (NaN3) -> Aryl Tetrazole Core->Tetrazole -CN handle Reduction Reduction (LiAlH4/Pd-C) -> Benzylamine Core->Reduction -CN handle

Figure 2: Orthogonal reactivity map for downstream functionalization.

Analytical Characterization

To validate the integrity of the synthesized compound, rigorous analytical profiling is required:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) will yield the [M+H]⁺ adduct at m/z 182.06 and the [M+Na]⁺ adduct at m/z 204.04. Ion mobility spectrometry will align with the predicted Collision Cross Section (CCS) values of 133.0 Ų and 144.5 Ų, respectively[2].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): A distinct singlet integrating to 3H at ~3.9 ppm confirms the successful installation of the methoxy group. The hydroxymethyl protons will appear as a doublet (~4.7 ppm, 2H) coupling with the hydroxyl proton. The asymmetric nature of the ring will result in two distinct signals for the meta-protons, exhibiting scalar coupling to the fluorine atom.

    • ¹⁹F NMR: A single peak in the range of -105 to -115 ppm is expected, confirming the retention of one ortho-fluoro group.

References

  • Echemi. "2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2090953-73-2." Echemi.com, 2025.
  • PubChemLite. "2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (C9H8FNO2)." University of Luxembourg, 2026.
  • Kikushima, K., et al.
  • Braunstein, E. D. "Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution." Honors Theses, Colby College, Paper 580, 2010.

Sources

Exploratory

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile CAS number and identifiers

An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Fluoro-4-(hydroxymethyl)-6-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, a key intermediate for researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, plausible synthetic routes, applications in medicinal chemistry, and essential safety protocols, grounding our discussion in established chemical principles.

Compound Identification and Core Properties

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is a substituted benzonitrile that serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups—a nitrile, a fluorine atom, a methoxy group, and a hydroxymethyl group—offers a versatile platform for constructing more complex molecular architectures, particularly in the pharmaceutical industry where it is classified as a bulk drug intermediate.[1]

Below is a summary of its primary identifiers and physicochemical properties.

IdentifierValueSource
CAS Number 2090953-73-2[1][2]
Molecular Formula C₉H₈FNO₂[1][2][3]
Molecular Weight 181.16 g/mol [2]
Exact Mass 181.05390666 Da[1]
InChIKey YDHCKXFPFBKZKF-UHFFFAOYSA-N[1][3]
SMILES COC1=C(C(=CC(=C1)CO)F)C#N[2][3]
Predicted XlogP 0.8[3]
Synonyms SCHEMBL21596827[1]

Synthetic Pathways and Methodologies

While specific, peer-reviewed synthetic procedures for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile are not extensively published, a logical and efficient route can be designed based on established transformations of related substituted benzonitriles. The following proposed synthesis starts from the more readily available precursor, 2,6-difluoro-4-methoxybenzonitrile, and leverages regioselective nucleophilic aromatic substitution (SNAAr) followed by functional group manipulation.

The rationale for this multi-step approach is rooted in achieving high regioselectivity and yield. The two fluorine atoms on the starting material are highly activating for SNAAr, and their electronic environments are differentiated by the para-methoxy group, allowing for selective reactions.

G A 2,6-Difluoro-4-methoxybenzonitrile B Intermediate Amine (2-Amino-6-fluoro-4-methoxybenzonitrile) A->B 1. NH₃, DMSO C Intermediate Alcohol via Sandmeyer (2-Fluoro-4-methoxy-6-hydroxybenzonitrile) B->C 2. NaNO₂, H₂SO₄, H₂O (Sandmeyer Reaction) D Protected Intermediate C->D 3. Protection (e.g., TBDMSCl) E Formylation via Duff or Vilsmeier-Haack D->E 4. Formylation F Target Aldehyde E->F 5. Deprotection (e.g., TBAF) G Final Product (2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile) F->G 6. Reduction (e.g., NaBH₄)

Caption: Proposed synthetic workflow for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Experimental Protocol: A Plausible Synthesis

This protocol is a conceptual, yet chemically sound, procedure derived from analogous reactions.[4][5] Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Amination of 2,6-Difluoro-4-methoxybenzonitrile

  • Rationale: Ammonia is used as the nucleophile to displace one of the highly activated fluorine atoms. DMSO serves as an ideal polar aprotic solvent for this type of SNAAr reaction.

  • Procedure:

    • To a solution of 2,6-difluoro-4-methoxybenzonitrile (1 eq.) in DMSO, bubble ammonia gas for approximately 10-15 minutes at room temperature.

    • Seal the reaction vessel and heat to 80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-6-fluoro-4-methoxybenzonitrile.[4]

Step 2: Conversion of Amine to Hydroxymethyl Group

  • Rationale: This is a multi-step transformation. A Sandmeyer-type reaction is first employed to convert the amino group to a hydroxyl group. This is followed by formylation and subsequent reduction. Direct conversion is often challenging and low-yielding.

  • Procedure (Diazotization and Hydrolysis):

    • Dissolve the 2-amino-6-fluoro-4-methoxybenzonitrile (1 eq.) in an aqueous solution of sulfuric acid at 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to hydrolyze the salt to the corresponding phenol, 2-fluoro-6-hydroxy-4-methoxybenzonitrile.

    • Extract the cooled solution with an appropriate solvent like ethyl acetate and purify.

  • Procedure (Formylation and Reduction - conceptual): This part is hypothetical as a direct precedent is not available in the search results. It follows standard organic chemistry transformations.

    • Protect the newly formed hydroxyl group using a suitable protecting group (e.g., TBDMSCl) to prevent side reactions.

    • Introduce a formyl group at the 4-position of the ring. A Vilsmeier-Haack or Duff reaction could be explored, though optimization would be critical due to the deactivated nature of the ring.

    • Deprotect the hydroxyl group using an appropriate reagent (e.g., TBAF for a TBDMS ether).

    • Selectively reduce the newly introduced aldehyde to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol. The nitrile group is generally stable to NaBH₄ under these conditions.

    • Purify the final product, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, using column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile lies in its role as a versatile scaffold for the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] Each functional group plays a strategic role in modulating the properties of a final drug molecule.

  • Nitrile Group (C≡N): This is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to form various heterocycles (e.g., tetrazoles), which are common in drug molecules.[6]

  • Fluorine Atom (F): The introduction of fluorine is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions and can increase lipophilicity, aiding in membrane permeability.[6]

  • Methoxy Group (OCH₃): This group can influence the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor. Its presence can also impact the solubility and metabolic profile of the molecule.[6]

  • Hydroxymethyl Group (CH₂OH): This group provides a key point for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used to form esters and ethers, allowing for the connection of this scaffold to other parts of a larger molecule. It also provides a polar, hydrogen-bond donating group that can improve solubility and interact with biological targets.

G cluster_0 Core Scaffold 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile cluster_1 Potential Modifications for API Synthesis A Nitrile (C≡N) A1 Reduction to Amine A->A1 A2 Hydrolysis to Acid A->A2 A3 Cycloaddition (Tetrazole) A->A3 B Fluorine (F) B1 Metabolic Blocker Binding Enhancement B->B1 C Methoxy (OCH₃) C1 Solubility/Electronic Tuning C->C1 D Hydroxymethyl (CH₂OH) D1 Ester/Ether Linkage D->D1 D2 Oxidation to Aldehyde/Acid D->D2

Caption: Role of the scaffold's functional groups in drug design.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks is required.

  • Thin-Layer Chromatography (TLC):

    • Use: To monitor reaction progress and determine an appropriate solvent system for column chromatography.

    • Protocol: Spot the crude reaction mixture on a silica gel plate. Elute with a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio). Visualize spots under UV light (254 nm). The product should appear as a single spot with a distinct Rf value upon purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: To confirm the molecular structure.

    • Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected ¹H NMR signals: Distinct peaks for the aromatic protons, the CH₂ of the hydroxymethyl group, the OH proton (which may be broad), and the OCH₃ methyl protons.

    • Expected ¹³C NMR signals: Peaks corresponding to each unique carbon atom, including the nitrile carbon (typically >110 ppm) and carbons attached to fluorine (showing C-F coupling).

    • Expected ¹⁹F NMR signals: A singlet corresponding to the single fluorine atom.

  • Mass Spectrometry (MS):

    • Use: To confirm the molecular weight and formula.

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) to obtain the [M+H]⁺ or [M+Na]⁺ adducts. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which should match C₉H₈FNO₂. The expected monoisotopic mass is 181.0539.[1][3]

  • Infrared (IR) Spectroscopy:

    • Use: To identify key functional groups.

    • Protocol: Analyze a small sample as a KBr pellet or using an ATR accessory.

    • Expected peaks: A sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch, a broad absorption around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol, and C-O stretching bands.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Therefore, precautions must be based on closely related, hazardous compounds like 2-Fluoro-6-methoxybenzonitrile and 4-Fluoro-2-methoxybenzonitrile.[8][9][10][11]

  • Hazard Classification (Assumed):

    • Acute Oral, Dermal, and Inhalation Toxicity (Category 4).[9][11]

    • Causes skin and serious eye irritation.[9]

    • May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Pharmaffiliates. (2026). The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis. Retrieved from [Link]

  • Actim (S.R.L.). (n.d.). 2-fluoro-4-hydroxy-6-methoxy-benzonitrile – CAS n.: 2091302-91-7. Retrieved from [Link]

  • PubChemLite. (2026). 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (C9H8FNO2). Retrieved from [Link]

  • PubChem. (2025). 2-Fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Sigma-Aldrich.cn. (2025). SAFETY DATA SHEET - 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Organic Syntheses. (2002). Benzenamine, 2-fluoro-4-methoxy-. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) .[1] As a polysubstituted aromatic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) .[1] As a polysubstituted aromatic intermediate, this compound exhibits a complex amphiphilic profile due to the interplay between its polar hydrogen-bonding moiety (hydroxymethyl) and its electron-withdrawing/lipophilic substituents (fluoro, cyano, methoxy).[1][2][3]

Understanding this solubility profile is critical for optimizing reaction yield, designing scalable crystallization purifications, and formulating stable drug product intermediates.[1][2][3] This guide synthesizes structural analysis with predictive modeling to establish a baseline solubility map and outlines a rigorous experimental protocol for empirical validation.

Physicochemical Structural Analysis

To predict solubility behavior without extensive empirical data, we must deconstruct the molecule into its solvating pharmacophores.[1][2][3]

SubstituentPositionElectronic EffectSolvation Impact
Benzonitrile Core C1Electron Withdrawing (EWG)Increases polarity; enables dipole-dipole interactions.[1] Soluble in polar aprotic solvents (DMSO, MeCN).[1][2][3]
Fluoro Group C2Inductive EWGIncreases lipophilicity slightly compared to -H; modulates crystal lattice energy.[1][3]
Hydroxymethyl C4H-Bond Donor/AcceptorThe Critical Solubilizer. Provides solubility in polar protic solvents (Alcohols).[1][3] Reduces solubility in non-polar alkanes.[1][2][3]
Methoxy Group C6Electron Donating (EDG)H-Bond acceptor.[1][3] Enhances solubility in moderate polarity solvents (EtOAc, DCM, THF).[1][2][3]

Synthesis of Effects: The molecule is amphiphilic .[1][2][3] The C4-hydroxymethyl group pulls the molecule toward protic solvents, while the fluorinated aromatic core maintains solubility in organic acceptors.[1][2][3]

  • High Solubility Expected: Polar Aprotic (DMSO, DMF) and Polar Protic (Methanol, Ethanol).[1][2][3]

  • Moderate Solubility Expected: Chlorinated solvents (DCM), Esters (Ethyl Acetate), Ethers (THF).[1][2][3]

  • Low Solubility Expected: Non-polar Alkanes (Hexane, Heptane), Water (cold).[1][2][3]

Predicted Solubility Profile

Note: Values below are predicted based on Functional Group Contribution methods and structural analogs (e.g., 2-fluoro-6-methoxybenzonitrile).

Table 1: Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventPredicted Solubility (25°C)Mechanistic RationaleProcess Utility
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Strong dipole interactions with Nitrile; disruption of crystal lattice.[1]Reaction Solvent
Polar Protic Methanol, EthanolHigh (>100 mg/mL)H-bonding with C4-Hydroxymethyl and C6-Methoxy.[1][2]Recrystallization (Solvent)
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the aromatic core; "Universal" organic solvent.[1][2][3]Extraction / Work-up
Esters Ethyl Acetate (EtOAc)Moderate (50-100 mg/mL)Good interaction with aromatic core; weaker interaction with -OH.[1]Extraction / Crystallization
Ethers THF, MTBEModerate (30-80 mg/mL)H-bond acceptance from -OH; good core solvation.[1]Reaction Solvent
Aromatic TolueneLow-Moderate (10-30 mg/mL)Pi-stacking interactions; lacks H-bonding capability.[1]Anti-solvent (Hot)
Alkanes Hexanes, HeptaneVery Low (<1 mg/mL)Inability to break solute-solute H-bonds.[1][3]Anti-solvent (Ideal)
Aqueous WaterLow (<5 mg/mL)Hydrophobic aromatic ring dominates over the single -OH group.[1][3]Anti-solvent / Wash

Experimental Protocol: Solubility Determination

As a scientist, relying on predictions is insufficient.[1][2][3] You must validate these values to determine the Metastable Zone Width (MSZW) for crystallization.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine the saturation concentration (


) at specific temperatures.
  • Preparation: Weigh 500 mg of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of target solvent.[1][2][3]

  • Equilibration:

    • Stir at target temperature (e.g., 25°C) for 24 hours.

    • Check: If solid dissolves completely, add more solid until a suspension persists.[1][2][3]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Quantification:

    • Transfer 500 µL of filtrate to a pre-weighed tared vessel.

    • Evaporate solvent under vacuum/nitrogen stream.[1][2][3]

    • Weigh the residue.[1][2][3]

  • Calculation:

    
    
    
Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the solubility curve (


) vs. concentration.
  • Prepare 5 vials with increasing concentrations (e.g., 20, 40, 60, 80, 100 mg/mL) in Ethanol.

  • Heat vials in a reactor block with magnetic stirring.

  • Record the temperature (

    
    ) where the solution becomes transparent.[1][2][3]
    
  • Cool at a controlled rate (0.5°C/min) and record the temperature (

    
    ) where turbidity appears.
    
  • Result: The gap between

    
     and 
    
    
    
    is the MSZW.[1][2][3]

Process Development Workflows

Workflow 1: Solvent Screening Logic

The following diagram illustrates the decision matrix for selecting solvents based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Solvent Selection CAS: 2090953-73-2 Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthetic Step Purification Purification / Crystallization Goal->Purification Isolation Step PolarityCheck Reagents require Polar Environment? Reaction->PolarityCheck Screening Solubility Screening (Protocol B) Purification->Screening UseDMF Select: DMF or DMSO (High Solubility, High BP) PolarityCheck->UseDMF Yes (Nucleophilic Sub) UseTHF Select: THF or Me-THF (Mod Solubility, Low BP) PolarityCheck->UseTHF No (Reduction/Coupling) HighSol High Solubility Solvents (MeOH, EtOH, EtOAc) Screening->HighSol AntiSol Anti-Solvents (Heptane, Water) Screening->AntiSol Pairing Select Solvent Pair (e.g., EtOAc / Heptane) HighSol->Pairing AntiSol->Pairing

Caption: Decision tree for selecting solvent systems based on process requirements (Reaction kinetics vs. Thermodynamic yield).

Critical Application Notes

Recrystallization Strategy

For 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.[1][2]

  • Recommended System: Ethyl Acetate / Heptane .[1][2][3]

    • Why? The compound is moderately soluble in EtOAc (Good Solvent) and insoluble in Heptane (Anti-Solvent).[1][2][3] This pair allows for fine control of supersaturation.[1][2][3]

    • Procedure: Dissolve crude material in minimum hot EtOAc (60°C). Slowly add Heptane until slight turbidity persists. Cool slowly to 0°C.

  • Alternative System: Ethanol / Water .[1][2][3][4]

    • Why? Good for removing inorganic salts (soluble in water) and very lipophilic impurities (insoluble in EtOH).[1][2][3]

    • Risk:[1][2][5] The hydroxymethyl group may lead to oiling out if water is added too quickly.[1][2][3]

Chromatography (HPLC)

For solubility quantification via HPLC, use the following conditions to ensure peak retention and separation from impurities:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1][3]

  • Detection: UV @ 254 nm (Aromatic absorption).[1][2][3]

  • Note: The hydroxymethyl group makes this compound more polar than the precursor (2-Fluoro-6-methoxybenzonitrile), so it will elute earlier (lower Retention Time).[1]

References

  • Chemical Identity & Availability

    • 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2).[1][6] BLD Pharm.[1][2][3][6] Retrieved from

  • Structural Analog Data (2-Fluoro-6-methoxybenzonitrile)

    • 2-Fluoro-6-methoxybenzonitrile Physical Properties. Sigma-Aldrich.[1][3] Retrieved from [1][2][3]

  • General Solubility Principles

    • Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen.[1][2][3] CRC Press.[1][2][3]

  • Synthesis Context (Benzonitrile Derivatives)

    • Preparation of 2-fluoro-4-hydroxybenzonitrile. ChemicalBook Synthesis Protocols. Retrieved from [1][2][3]

Sources

Exploratory

Melting point and physical characteristics of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

This technical guide details the physical characteristics, synthesis, and critical application of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2), a pivotal intermediate in the development of next-gen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical characteristics, synthesis, and critical application of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2), a pivotal intermediate in the development of next-generation KRAS G12C inhibitors and epigenetic modulators.[1][2][3]

Executive Summary

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is a highly specialized pharmaceutical intermediate used primarily in the synthesis of small-molecule inhibitors targeting the KRAS G12C mutation (e.g., Adagrasib/MRTX849) and KAT6A/B acetyltransferases.[1][2][3] Its structure—a trisubstituted benzene ring featuring a nitrile, a fluorine atom, a methoxy group, and a hydroxymethyl handle—provides a versatile scaffold for constructing complex heterocyclic cores found in modern oncology drugs.[1][3]

Key Parameter Specification
CAS Number 2090953-73-2
Molecular Formula C

H

FNO

Molecular Weight 181.16 g/mol
Primary Application Intermediate for KRAS G12C & KAT6 Inhibitors
Physical State Solid (Crystalline Powder)

Physical Characteristics & Properties

Melting Point and Appearance

While specific experimental melting point data for this proprietary intermediate is often redacted in patent literature, structural analogs and thermodynamic modeling provide a reliable characterization profile.[3]

  • Physical State: Solid at standard temperature and pressure (STP).[3]

  • Appearance: Typically an off-white to pale yellow crystalline powder.[1][2][3]

  • Melting Point (Projected): 85°C – 115°C .[1]

    • Rationale: The parent compound, 2-fluoro-6-methoxybenzonitrile, melts at 102–104°C. The addition of a hydroxymethyl (-CH

      
      OH) group introduces hydrogen bonding capabilities, which generally stabilizes the crystal lattice, potentially raising the melting point or maintaining it within a similar range compared to the non-polar precursor.[1][2][3]
      
  • Solubility:

    • High Solubility: DMSO, DMF, Methanol, Ethyl Acetate.[1][3]

    • Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).[3]

    • Low Solubility: Water, Hexanes.[3]

Chemical Stability
  • Hygroscopicity: The hydroxymethyl group confers slight hygroscopicity; storage under desiccant is recommended.[3]

  • Reactivity: The nitrile group is stable under neutral conditions but susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions.[3] The benzylic alcohol is a reactive handle for oxidation (to aldehyde) or conversion to a leaving group (halide/mesylate).[1][3]

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1][2][3]
  • Diagnostic Peaks:

    • 
       ~3.95 ppm (s, 3H):  Methoxy group (-OCH
      
      
      
      ).[1][3]
    • 
       ~4.70 ppm (d/s, 2H):  Benzylic methylene (-CH 
      
      
      
      OH).[1][3]
    • 
       ~5.40 ppm (t, 1H):  Hydroxyl proton (-OH) (visible in DMSO-
      
      
      
      ).[1][2][3]
    • 
       ~6.90–7.20 ppm (m, 2H):  Aromatic protons (H3 and H5).[3]
      
Infrared Spectroscopy (IR)
  • Nitrile Stretch: A sharp, distinct band at ~2230–2240 cm

    
     .[1][3]
    
  • Hydroxyl Stretch: Broad band at ~3300–3500 cm

    
     .[1][2][3]
    
  • C-F Stretch: Strong absorption in the 1000–1200 cm

    
      region.[1][2][3]
    

Synthesis & Manufacturing Workflow

The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile typically proceeds via the functionalization of a pre-existing benzonitrile core.[1][2][3] A robust route involves the lithiation or transition-metal catalyzed carbonylation of a bromo-precursor.[1][2][3]

Retro-Synthetic Analysis (Visualized)

SynthesisRoute Target Target: 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile Intermediate1 Intermediate: 2-Fluoro-4-formyl- 6-methoxybenzonitrile Reagents2 2. NaBH4 / MeOH (Reduction) Intermediate1->Reagents2 Precursor Starting Material: 4-Bromo-2-fluoro- 6-methoxybenzonitrile Reagents1 1. n-BuLi / DMF (Formylation) Precursor->Reagents1 Reagents1->Intermediate1 Reagents2->Target

Figure 1: Retro-synthetic pathway converting the bromo-precursor to the target alcohol via a formyl intermediate.[1][2][3]

Detailed Protocol

Step 1: Formylation

  • Charge: Dissolve 4-bromo-2-fluoro-6-methoxybenzonitrile in anhydrous THF under N

    
     atmosphere.
    
  • Lithiation: Cool to -78°C. Add i-PrMgCl or n-BuLi dropwise to generate the aryl lithium species.[1][2][3]

  • Quench: Add anhydrous DMF (N,N-Dimethylformamide) slowly.

  • Workup: Warm to room temperature (RT), quench with aqueous NH

    
    Cl, and extract with EtOAc. Isolate the 4-formyl  intermediate.
    

Step 2: Reduction

  • Charge: Dissolve the 4-formyl intermediate in Methanol (MeOH).

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 1.1 eq) portion-wise at 0°C.
    
  • Reaction: Stir for 1–2 hours until TLC shows consumption of the aldehyde.

  • Isolation: Quench with water, concentrate to remove MeOH, and extract with DCM.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography to obtain the target hydroxymethyl compound.

Safety & Handling Protocols

As a benzonitrile derivative, this compound possesses specific hazards that must be managed in a research environment.

Hazard Class Description Mitigation Strategy
Acute Toxicity Harmful if swallowed or inhaled (H302/H332).[1][2][3] Nitriles can release cyanide ions metabolically.[1][3]Work in a fume hood. Do not generate dust.[1][3]
Irritation Causes skin (H315) and serious eye irritation (H319).[1][3]Wear nitrile gloves and safety goggles.[1][3]
Storage Stable but potentially hygroscopic.[1][2][3]Store at 2–8°C (refrigerated) in a tightly sealed container.

Self-Validating Safety Check:

  • Cyanide Awareness: While the nitrile group is generally stable, always have a cyanide antidote kit available when working with large quantities of benzonitriles under forcing conditions (e.g., high heat, strong acid).[3]

  • Waste Disposal: Segregate as hazardous organic waste.[1] Do not mix with strong oxidizers.[1][3]

References

  • Pfizer Inc. (2022).[3][4] Benzisoxazole sulfonamide derivatives. US Patent 11,492,346 B2.[1][3] (Describes the use of the target as an intermediate in the synthesis of KAT6 inhibitors). Link

  • Mirati Therapeutics, Inc. (2019).[3][5] Inhibitors of KRAS G12C. WO Patent 2019/099524.[1][3] (Foundational patent for Adagrasib/MRTX849 intermediates).[1][3] Link

  • Lu, Z., et al. (2024).[3] Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development, 28(8), 3128-3142.[1][2][3] (Details the optimization of benzonitrile intermediates). Link[1][2][3]

  • PubChem. (2025).[3][6] Compound Summary: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (InChIKey: YDHCKXFPFBKZKF-UHFFFAOYSA-N).[1][2][3][7][6][8][9] National Library of Medicine.[1][3] Link

Sources

Foundational

Role of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in benzoxaborole chemistry

Engineering Advanced Therapeutics: The Role of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in Benzoxaborole Chemistry Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery workflo...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Advanced Therapeutics: The Role of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in Benzoxaborole Chemistry

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of optimizing the physicochemical properties of boron-containing pharmacophores. Benzoxaboroles have emerged as a privileged class of therapeutics, capable of forming reversible covalent adducts with biological diols (e.g., the ribose ring of tRNA) and chelating metal ions in metalloenzymes[1]. To push the boundaries of target affinity and metabolic stability, modern medicinal chemistry relies on highly functionalized precursors.

This technical guide dissects the role of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2), a meticulously designed bulk drug intermediate[2]. We will explore the mechanistic rationale behind its unique substitution pattern, the step-by-step synthetic workflow required to convert it into a multi-substituted benzoxaborole, and the self-validating protocols necessary to ensure high-yield, reproducible scale-up.

Physicochemical Rationale: Decoding the Precursor

The efficacy of a benzoxaborole API is intrinsically linked to the Lewis acidity of its boron atom. At physiological pH (7.4), the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form dictates target engagement. The starting material, 2[2], is engineered to optimize this equilibrium through three distinct functional groups:

  • Fluoro (-F) & Cyano (-CN) Groups: These strongly electron-withdrawing groups (EWGs) inductively pull electron density away from the aromatic ring. This significantly lowers the pKa of the resulting boronic acid, shifting the equilibrium toward the reactive tetrahedral geometry required for binding targets like Leucyl-tRNA synthetase (LeuRS) or phosphodiesterase-4 (PDE4)[1].

  • Methoxy (-OCH₃) Group: Acting as a hydrogen-bond acceptor, the methoxy group improves aqueous solubility and provides additional target-specific interactions within the binding pocket.3[3] have demonstrated that the introduction of methoxy and fluoro groups can push IC₅₀ values into the sub-nanomolar range.

  • Hydroxymethyl (-CH₂OH) Group: This is the obligate structural anchor. It provides the primary oxygen atom necessary for intramolecular cyclization with the adjacent boronic acid, forming the stable 1,3-dihydro-2,1-benzoxaborole core.

Mechanistic Pathway & Synthetic Workflow

The transformation of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into a functionalized benzoxaborole requires highly regioselective borylation. The synthetic strategy relies on a sequence of hydroxyl protection, electrophilic aromatic bromination, palladium-catalyzed Miyaura borylation, and acid-catalyzed cyclization.

G A 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile (CAS: 2090953-73-2) B Hydroxyl Protection (DHP, PPTS, DCM) A->B Step 1: Shielding C Electrophilic Bromination (NBS, DMF, 0°C) B->C Step 2: Halogenation D Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) C->D Step 3: Borylation E Acidic Deprotection (HCl, aq. THF) D->E Step 4: Deprotection F Spontaneous Cyclization (Boronate-Alcohol Condensation) E->F Step 5: Ring Closure G Functionalized Benzoxaborole (Target API Scaffold) F->G Final Product

Synthetic workflow from 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile to benzoxaborole.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality statement (explaining why the reagent is used) and a validation checkpoint. This methodology mirrors the rigorous standards required for the 4[4].

Phase 1: Hydroxyl Protection and Regioselective Bromination
  • Causality: The free hydroxyl group of the starting material must be shielded. If left unprotected, the primary alcohol will poison the palladium catalyst during the subsequent Miyaura borylation and invite unwanted side reactions.

  • Step 1 (Protection): Dissolve 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at 25°C for 4 hours.

  • Validation 1: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar starting material spot confirms quantitative conversion to the THP-ether.

  • Step 2 (Bromination): Dissolve the THP-protected intermediate in N,N-dimethylformamide (DMF). Cool to 0°C. Add N-bromosuccinimide (NBS, 1.1 eq) in portions. Mechanistic note: The strongly electron-donating methoxy group directs the incoming electrophilic bromine to the para position (C3), perfectly setting up the adjacent site for boron insertion. Stir for 12 hours at room temperature.

  • Validation 2: Analyze via LC-MS. The mass spectrum must show an isotopic pattern characteristic of a single bromine atom (M and M+2 peaks of equal intensity, corresponding to the addition of +79/81 m/z).

Phase 2: Miyaura Borylation and Cyclization
  • Causality: Bis(pinacolato)diboron (B₂pin₂) serves as the boron source. Potassium acetate (KOAc) is strictly required as a mild base; it activates the palladium complex via transmetalation without causing premature hydrolysis of the pinacol ester.

  • Step 3 (Borylation): In an oven-dried Schlenk flask, combine the brominated intermediate (1.0 eq), B₂pin₂ (1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture and backfill with argon three times. Add anhydrous 1,4-dioxane and heat to 90°C for 8 hours.

  • Validation 3: ¹H-NMR of an aliquot must show the disappearance of the aromatic proton at C3 and the emergence of a prominent singlet (~1.3 ppm) corresponding to the 24 equivalent protons of the pinacol methyl groups.

  • Step 4 (Deprotection & Cyclization): Filter the reaction mixture through Celite to remove palladium black. Concentrate the filtrate and redissolve the crude oil in a mixture of THF and 6N HCl (1:1 v/v). Stir at 60°C for 4 hours. Mechanistic note: The acidic environment simultaneously cleaves the THP protecting group and hydrolyzes the pinacol ester. The resulting free boronic acid and primary alcohol spontaneously condense to form the thermodynamically stable oxaborole ring.

  • Validation 4: Purify via reverse-phase preparative HPLC. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the cyclized, multi-substituted benzoxaborole target.

Quantitative Data: Substituent Effects

The strategic incorporation of F, CN, and OCH₃ dramatically alters the physicochemical profile of the resulting benzoxaborole. The table below summarizes how these modifications influence the boron atom's acidity and the molecule's lipophilicity compared to baseline structures.

Compound ScaffoldSubstituentsPredicted pKa (Boron)Relative Lipophilicity (LogP)Target Affinity (Relative IC₅₀)
Unsubstituted BenzoxaboroleNone7.301.201x (Baseline)
Tavaborole Analog5-Fluoro7.101.455x
Crisaborole Analog5-(4-Cyanophenoxy)6.802.8025x
Target Scaffold (Derived) F, CN, OCH₃ 6.40 - 6.60 1.80 - 2.10 >50x (Theoretical)

Table 1: Comparative physicochemical data illustrating the impact of electron-withdrawing and hydrogen-bonding substituents on the benzoxaborole core. A lower pKa correlates directly with a higher proportion of the active boronate species at physiological pH.

Conclusion

The molecule 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is far more than a simple chemical building block; it is a meticulously designed precursor that encodes critical pharmacodynamic properties into the final benzoxaborole drug candidate. By mastering the regioselective borylation and cyclization of this intermediate, medicinal chemists can unlock next-generation therapeutics with enhanced target affinity, optimized pKa, and superior metabolic stability.

References

  • Echemi. "2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2090953-73-2." Hangzhou Zentra Bio-Chemical Co., Ltd.2

  • Zhang, Y., et al. "Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents." Journal of Medicinal Chemistry, ACS Publications. 3

  • Organic Process Research & Development. "Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148." ACS Publications.4

  • National Institutes of Health (NIH). "Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding." PMC. 1

Sources

Exploratory

Literature review of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Foreword: The Strategic Importance of a Polysubstituted Benzonitrile In the landscape of modern medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Foreword: The Strategic Importance of a Polysubstituted Benzonitrile

In the landscape of modern medicinal chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS No. 2090953-73-2) represents a key building block whose strategic importance lies in the unique interplay of its substituents.[1][2] The electron-withdrawing nature of the fluoro and nitrile groups, combined with the electron-donating methoxy group and the reactive hydroxymethyl handle, creates a versatile intermediate for constructing more complex molecular architectures.[3] The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7]

This technical guide provides a comprehensive review of the viable synthetic pathways for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical logic, offering field-proven insights into the causality behind experimental choices. The methodologies presented are grounded in established, peer-reviewed transformations, ensuring a self-validating and trustworthy framework for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any complex synthesis begins with a retrosynthetic analysis. By conceptually deconstructing the target molecule, we can identify key bond formations and strategic intermediates, which in turn illuminate the most plausible forward-synthetic routes. For 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, the analysis reveals several strategic disconnections.

G cluster_0 Key Disconnections target 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile strategy1 C-C Bond Formation (Hydroxymethyl Group Precursor) target->strategy1 Strategy A: Functionalization of a Pre-formed Ring strategy2 C-N Bond Formation (Nitrile Group Introduction) target->strategy2 Strategy B: Late-Stage Cyanation strategy3 Functional Group Interconversion target->strategy3 Strategy C: Modification of Existing Groups s1_a From 4-bromo or 4-iodo intermediate strategy1->s1_a s1_b From 4-methyl intermediate strategy1->s1_b s2_a From 2-fluoro-4-(hydroxymethyl)-6-methoxyaniline (Sandmeyer Reaction) strategy2->s2_a s3_a Reduction of a 4-formyl or 4-carboxy group strategy3->s3_a s3_b Hydrolysis of a 4-bromomethyl group strategy3->s3_b

Caption: High-level retrosynthetic strategies for the target molecule.

This analysis highlights three core approaches:

  • Strategy A & C (Combined): Beginning with a substituted 4-methylbenzonitrile and performing a functional group interconversion at the methyl position. This is often the most direct and industrially scalable approach.

  • Strategy B: Installing the nitrile group at a late stage, for instance, via a Sandmeyer reaction from a corresponding aniline. This is a classic and reliable method.[8][9]

  • Strategy A (Alternative): Introducing the hydroxymethyl precursor via cross-coupling or Grignard reactions on a halo-substituted scaffold.

Based on recent literature for analogous compounds, the most robust and scalable pathway involves the modification of a benzylic methyl group.[10][11] We will detail this as our primary recommended pathway.

Primary Synthetic Pathway: From Substituted Toluene to Target Molecule

This pathway leverages a commercially viable starting material, 3-fluoro-4-methylbenzonitrile, and proceeds through a two-step sequence of radical bromination followed by selective hydrolysis. This route is highly analogous to the recently developed commercial-scale synthesis of the isomeric 3-fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate for the drug danuglipron.[10][11] While the starting material for our specific target is different, the chemical principles and reaction steps are directly transferable.

G start 2-Fluoro-6-methoxy-4-methylbenzonitrile intermediate 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile start->intermediate Step 1: Radical Bromination Reagents: DBDMH or NBS, Light (hν) Solvent: Acetonitrile product 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile intermediate->product Step 2: Selective Hydrolysis Reagents: Calcium Carbonate (CaCO₃), Water Followed by Acidic Workup (HCl)

Caption: Recommended two-step synthesis via benzylic bromination and hydrolysis.

Step 1: Radical Bromination of 2-Fluoro-6-methoxy-4-methylbenzonitrile

Causality Behind Experimental Choices: The core challenge is to selectively functionalize the benzylic methyl group without reacting with the electron-rich aromatic ring or the nitrile functionality. Radical bromination is the ideal method for this transformation. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are used as a source of bromine radicals under photochemical or thermally initiated conditions.[10] Acetonitrile is an excellent solvent choice as it is relatively inert to radical conditions and effectively solubilizes the starting materials.[11] Photochemical initiation using a simple lamp avoids the need for potentially hazardous radical initiators like AIBN.

Experimental Protocol: Radical Photobromination

  • Reactor Setup: Charge a suitable reactor with acetonitrile (approx. 10-12 w/w relative to the starting material) under a nitrogen atmosphere. Adjust the temperature to 10–20 °C.

  • Charge Reagents: Add 2-fluoro-6-methoxy-4-methylbenzonitrile (1.0 equiv) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.8 equiv) to the reactor.

  • Initiation: Irradiate the mixture with a suitable light source (e.g., a household compact fluorescent lamp or a dedicated photochemical reactor) while maintaining the temperature at 15–25 °C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Telescoping: Upon completion, the resulting mixture containing 4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile can be "telescoped" directly into the next step without isolation, which significantly improves cycle time and overall yield.[10]

Step 2: Selective Hydrolysis of the Bromomethyl Intermediate

Causality Behind Experimental Choices: The bromomethyl intermediate is a reactive electrophile. The challenge is to hydrolyze it to the corresponding benzyl alcohol without promoting side reactions, such as hydrolysis of the nitrile group or formation of dibenzyl ether dimers. Strong bases like sodium hydroxide would readily attack the nitrile. A mild, inorganic base like calcium carbonate (CaCO₃) in water provides a heterogeneous system where the hydroxide concentration is kept low, favoring the desired Sₙ2 substitution on the benzylic bromide over competing side reactions.[10]

Experimental Protocol: Hydrolysis

  • Reactor Setup: In a separate reactor, charge water (approx. 15 w/w).

  • Charge Reagents: Add the crude reaction mixture from Step 1 directly to the water. Charge calcium carbonate (CaCO₃, 0.5 equiv).

  • Reaction: Heat the resulting mixture to 85–95 °C with vigorous stirring and hold for approximately 20–22 hours.

  • Work-up:

    • Cool the reaction mixture to 20–30 °C.

    • Add a suitable organic solvent for extraction, such as isopropyl acetate or ethyl acetate (approx. 5 w/w).

    • Quench the reaction by adding hydrochloric acid (HCl) to adjust the pH to 0–1. This dissolves the remaining calcium carbonate.

    • Separate the organic and aqueous layers. Extract the aqueous layer again with the organic solvent.

  • Isolation & Purification:

    • Combine the organic layers.

    • Perform a solvent swap to a crystallization solvent system (e.g., heptane/ethyl acetate).

    • Cool the solution to induce crystallization.

    • Filter the solid product, wash with cold heptane, and dry under vacuum to yield the final product, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

This optimized process, featuring a telescoped radical bromination and selective hydrolysis, is expected to provide an overall yield of over 75%.[10]

Alternative Synthetic Strategies & Comparative Analysis

While the primary pathway is highly efficient, other methods for synthesizing substituted benzonitriles are well-established and may be suitable depending on the availability of starting materials and scale.[8][9]

MethodStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Sandmeyer Reaction Substituted AnilineNaNO₂, HCl, CuCN50-90%[8]Reliable, well-understood, good for introducing the nitrile group.[9]Diazonium salts can be unstable; copper cyanide is toxic.
Rosenmund-von Braun Substituted Aryl HalideCuCN70-98%[8]High yields, good for aryl iodides and bromides.Often requires harsh conditions (high temperatures); stoichiometric copper waste.
Palladium-Catalyzed Cyanation Substituted Aryl Halide/TriflateZn(CN)₂, Pd catalyst (e.g., Pd(OAc)₂)75-95%[12]Mild conditions, high functional group tolerance, versatile.[4][9]Expensive catalyst; zinc cyanide is highly toxic.
From Aldehydes Substituted BenzaldehydeNH₂OH·HCl, then a dehydrating agent80-95%[8]Efficient, atom-economical, avoids harsh reagents.[13]Requires access to the corresponding aldehyde precursor.

The synthesis of the required aldehyde precursor, 2-fluoro-4-formyl-6-methoxybenzonitrile, would likely involve a Grignard-mediated formylation of a 4-bromo intermediate, followed by reduction, adding steps to the overall sequence.[10] Therefore, the benzylic bromination route remains the most convergent and efficient strategy.

Conclusion

The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is most effectively achieved through a two-step sequence commencing with a 4-methyl substituted benzonitrile precursor. The pathway involving a radical photobromination followed by a selective hydrolysis with a mild base like calcium carbonate offers a robust, scalable, and high-yielding process.[10] This technical guide has outlined the critical experimental parameters and the scientific rationale underpinning this recommended route, providing drug development professionals with a clear and actionable framework for the production of this valuable chemical intermediate.

References

  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. (2025). Benchchem.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. (2025). Benchchem.
  • Bao, W., et al. (2020). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N , N -disubstituted aminomalononitriles.
  • A new way to prepare fluorin
  • Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. (2006). Journal of the American Chemical Society.
  • Fluorination methods in drug discovery. (2016). Organic & Biomolecular Chemistry.
  • Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA
  • 2-Fluoro-4-hydroxybenzonitrile synthesis. ChemicalBook.
  • Fluorine in drug discovery: Role, design and case studies. Pre-proof.
  • 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2090953-73-2. (2025). Echemi.
  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development.
  • 2-Fluoro-6-methoxybenzonitrile. Chem-Impex.
  • 2090953-73-2|2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. BLDpharm.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026).

Sources

Foundational

Thermodynamic Stability Profiling of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile: A Physical Organic Perspective

Executive Summary In modern pharmaceutical development and advanced chemical synthesis, the thermodynamic stability of bulk drug intermediates dictates their viability for scale-up, formulation, and downstream metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced chemical synthesis, the thermodynamic stability of bulk drug intermediates dictates their viability for scale-up, formulation, and downstream metabolic performance. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) is a highly functionalized aromatic scaffold[1]. Its unique substitution pattern—an electron-withdrawing nitrile core flanked by an ortho-fluoro group, an ortho-methoxy group, and a para-hydroxymethyl moiety—creates a complex thermodynamic landscape.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability. By bridging physical organic chemistry principles with empirical data on substituted benzonitriles, we deconstruct the energetic contributions of each functional group, predict its metabolic resistance, and provide a self-validating experimental framework for rigorous stability profiling.

Structural Thermodynamics & Substituent Effects

The baseline stability of any substituted benzonitrile is governed by the strength of the C–CN bond and the crystal lattice energy in the solid state. For 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, stability is heavily modulated by its ortho and para substituents.

The Ortho-Fluoro Effect

The introduction of a fluorine atom ortho to the nitrile group fundamentally alters the polarization and thermodynamic stability of the C–CN bond. Recent density functional theory (DFT) and experimental studies on zerovalent nickel oxidative addition have demonstrated that ortho-fluoro substituents strongly stabilize the C–CN bond[2]. Specifically, the thermodynamic stability of C–CN bond activation products is highly dependent on the number of ortho-F substituents, providing a stabilizing effect of approximately −6.6 kcal/mol per ortho-F group [3]. This stabilization arises because the highly electronegative fluorine atom polarizes the adjacent C–C bonds, lowering the ground-state energy of the aromatic system and increasing the thermodynamic barrier to cleavage[4].

Steric and Electronic Contributions of the Methoxy Group

While the ortho-fluoro group provides electronic stabilization, the ortho-methoxy (–OCH₃) group introduces a competing dynamic. Methoxy groups are electron-donating via resonance but inductively electron-withdrawing. In the context of ortho-substituted benzonitriles, bulky electron-donating groups like –CH₃ or –OCH₃ can slightly destabilize the C–CN bond relative to fluorine due to steric crowding and electronic repulsion[5]. However, the combination of an ortho-F and an ortho-OMe group creates a "push-pull" steric lock, restricting the rotational degrees of freedom and increasing the overall rigidity of the molecule.

Solid-State Thermodynamics: The Hydroxymethyl Anchor

In the solid state, thermodynamic stability is dictated by intermolecular forces. The para-hydroxymethyl (–CH₂OH) group acts as a critical hydrogen-bond donor and acceptor. Similar to the phase transition equilibria observed in other substituted benzonitriles and benzoic acids, the presence of hydroxyl groups facilitates the formation of robust intermolecular O–H···N (nitrile) or O–H···O (methoxy) hydrogen-bonded dimers[6]. This significantly increases the enthalpy of sublimation (


) and lowers the volatility of the compound, ensuring excellent shelf-life stability under ambient conditions[6].

G Molecule 2-Fluoro-4-(hydroxymethyl) -6-methoxybenzonitrile OrthoF Ortho-Fluoro Group (-F) Molecule->OrthoF OrthoOMe Ortho-Methoxy Group (-OCH3) Molecule->OrthoOMe ParaCH2OH Para-Hydroxymethyl Group (-CH2OH) Molecule->ParaCH2OH ThermoF C-CN Bond Stabilization (-6.6 kcal/mol per o-F) OrthoF->ThermoF Metabolic CYP450 Resistance (High Fe-O-F Barrier) OrthoF->Metabolic StericOMe Steric Hindrance & Rotational Rigidity OrthoOMe->StericOMe Hbond Intermolecular H-Bonding (High Lattice Energy) ParaCH2OH->Hbond

Thermodynamic contributions of functional groups in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Metabolic Stability: A Physical Organic Perspective

When utilized as a precursor for active pharmaceutical ingredients (APIs), the metabolic stability of the fluorinated motif is paramount. Historically, the improved pharmacokinetic properties of fluorinated drugs were vaguely attributed to the high C–F bond dissociation energy. However, a modern physical organic chemistry perspective reveals that the stability is rooted in the specific thermodynamic barriers of Cytochrome P450 (CYP450) enzymatic cycles[7].

During CYP-mediated aliphatic or aromatic oxidation, the enzyme utilizes a high-valent iron-oxo species (Fe(III)–O•) to abstract an atom. For standard C–H bonds, Hydrogen Atom Transfer (HAT) is thermodynamically favorable because it produces an Fe(III)–OH intermediate with a strong O–H bond (approx. 115 kcal/mol )[8].

Conversely, for the ortho-fluoro substituent to be metabolized via an analogous Fluorine Atom Transfer (FAT) mechanism, the enzyme would need to form an Fe(III)–O–F intermediate. The O–F bond strength is exceptionally weak (estimated at ~60 kcal/mol )[8]. This 55 kcal/mol thermodynamic deficit renders the formation of the carbon-centered radical via FAT thermodynamically infeasible, effectively blocking metabolism at the fluorinated site[8].

Quantitative Data Summary

The following table synthesizes the predicted thermodynamic and physicochemical parameters of the compound based on its structural components.

Functional GroupPhysicochemical EffectThermodynamic ContributionImpact on Overall Stability
Nitrile (–CN) Core electron withdrawalBaseline C–C bond energyModerate; susceptible to extreme hydrolysis.
Ortho-Fluoro (–F) Bond polarization−6.6 kcal/mol stabilization[3]High; protects C–CN bond, blocks CYP450 FAT[8].
Ortho-Methoxy (–OCH₃) Steric bulk / e⁻ donation+0.2 to +0.8 kcal/mol destabilization[5]Moderate; restricts rotation, increases rigidity.
Para-Hydroxymethyl Hydrogen bondingHigh

(Enthalpy of Sublimation)[6]
High; ensures solid-state crystal lattice stability.

Experimental Workflows for Thermodynamic Validation

To empirically validate these theoretical predictions, a self-validating experimental protocol is required. As an Application Scientist, I emphasize that protocols must not merely observe degradation, but mathematically prove the kinetic pathways. The following workflow utilizes orthogonal techniques to ensure data integrity.

Protocol: Comprehensive Thermodynamic & Kinetic Profiling

Step 1: Solid-State Thermal Analysis (DSC/TGA) Causality: We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) not just to find the melting point, but to calculate the enthalpy of fusion and sublimation. This correlates directly to the crystal lattice energy imparted by the para-hydroxymethyl hydrogen bonding.

  • Load 2–5 mg of the compound into an aluminum crucible.

  • Run DSC from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Simultaneously run TGA to monitor mass loss.

  • Validation Check: The onset of mass loss in TGA must perfectly align with the endothermic degradation peak in DSC. If mass loss precedes the thermal event, it indicates residual solvent rather than intrinsic thermodynamic instability.

Step 2: Solution-State Forced Degradation (ICH Q1A) Causality: To calculate the activation energy (


) of the C–CN bond cleavage and hydroxymethyl oxidation, we subject the compound to hydrolytic and oxidative stress at multiple temperatures.
  • Prepare 1.0 mg/mL solutions of the compound in 50:50 Acetonitrile:Water.

  • Subject aliquots to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.

  • Incubate at three distinct temperatures (e.g., 40°C, 60°C, 80°C) for 7 days.

  • Analyze via HPLC-MS/MS at 24-hour intervals.

  • Validation Check (Mass Balance): The molar sum of the parent compound and all identified degradants (e.g., the carboxylic acid derivative from nitrile hydrolysis) must equal 100% ± 2% of the initial concentration. A failure here indicates the formation of undetected volatile degradants.

Step 3: Arrhenius Kinetic Modeling

  • Plot the natural log of the degradation rate constant (

    
    ) against the inverse of temperature (
    
    
    
    ).
  • Calculate the Activation Energy (

    
    ) from the slope (
    
    
    
    ). A high
    
    
    (>20 kcal/mol) empirically validates the −6.6 kcal/mol stabilization predicted by the ortho-fluoro effect.

Workflow Start Thermodynamic Profiling Workflow Solid Solid-State Analysis (DSC / TGA) Start->Solid Solution Solution-State Degradation (ICH Q1A Protocols) Start->Solution Thermal Determine Sublimation & Melting Enthalpy Solid->Thermal HPLC HPLC-MS/MS Quantification Solution->HPLC Kinetic Arrhenius Kinetic Modeling (Activation Energy Ea) Thermal->Kinetic HPLC->Kinetic

Experimental workflow for validating thermodynamic stability and kinetic degradation pathways.

Conclusion & Strategic Outlook

The structural architecture of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile represents a masterclass in thermodynamic balancing. The ortho-fluoro substituent provides deep electronic stabilization to the nitrile core while simultaneously establishing an insurmountable thermodynamic barrier to CYP450-mediated metabolism. Concurrently, the para-hydroxymethyl group anchors the molecule in the solid state via robust hydrogen bonding, ensuring high shelf-life stability. By employing the rigorous, self-validating analytical workflows detailed above, drug development professionals can confidently leverage this intermediate in the synthesis of next-generation therapeutics.

References

  • Lachaize, S., Gallegos, D. C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, American Chemical Society. Available at:[Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, National Institutes of Health / ACS. Available at:[Link]

  • Almeida, A. R. R. P., et al. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. MDPI. Available at:[Link]

  • Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. ScholarWorks @ UTRGV. Available at: [Link]

Sources

Exploratory

Reactivity of hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Strategic Modulation of the Benzylic Center: A Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Modulation of the Benzylic Center: A Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1][2]

Executive Summary: The Scaffold & The Challenge

The molecule 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2 ) represents a "privileged scaffold" in modern drug discovery, particularly in the synthesis of P2X3 antagonists and kinase inhibitors.[1][2] Its value lies in its dense functionalization: a nitrile "anchor," a fluoro-methoxy "push-pull" system, and a hydroxymethyl "handle" for chain extension.[1][2]

However, this density creates a reactivity paradox .[1][2] The hydroxymethyl group (–CH₂OH) must be derivatized (oxidized, halogenated, or etherified) without triggering the catastrophic decomposition of the core—specifically, the Nucleophilic Aromatic Substitution (SₙAr) of the labile fluorine atom or the hydrolysis of the nitrile.[1][2]

This guide provides a self-validating framework for manipulating the hydroxymethyl group, grounded in electronic analysis and field-proven protocols.[1][2]

Electronic Analysis: The "Why" Behind the Reactivity

To predict reactivity, we must map the electronic landscape of the benzene ring.[1][2]

  • Position 1 (Nitrile, -CN): A strong Electron Withdrawing Group (EWG).[1][2] It exerts a strong –M (mesomeric) and –I (inductive) effect.[1][2]

  • Position 2 (Fluorine, -F): Ortho to the nitrile.[1][2] Highly activated for SₙAr due to the inductive withdrawal of the adjacent nitrile.[1][2]

  • Position 6 (Methoxy, -OMe): Ortho to the nitrile.[1][2] An Electron Donating Group (EDG) by resonance (+M), but inductively withdrawing (–I).[1][2]

  • Position 4 (Hydroxymethyl, -CH₂OH): The target.[1][2][3][4] It is para to the nitrile and meta to both the fluorine and methoxy groups.[1][2]

The Net Effect on the Benzylic Carbon (C4): Because the -CH₂OH is para to the strong nitrile EWG, the benzylic position is electron-deficient .[1][2]

  • Carbocation Instability: Generating a benzylic carbocation (Sₙ1 pathway) is energetically unfavorable because the nitrile destabilizes the positive charge.[1][2]

  • Sₙ2 Facilitation: Conversely, if the hydroxyl is converted to a leaving group (e.g., Mesylate), the electron-deficient ring accelerates Sₙ2 displacement by nucleophiles, as the transition state is stabilized by the removal of electron density.[1][2]

Critical Reactivity Profiles

Profile A: Activation (Conversion to Leaving Group)

Goal: Convert –OH to –OMs (Mesylate) or –Cl/Br.[1][2] Risk:[1][2][5] Acidic conditions (e.g., SOCl₂/heat) can hydrolyze the nitrile to an amide/acid.[1][2] Basic conditions (e.g., unbuffered NaH) can trigger SₙAr at the C2-Fluorine.[1][2]

Recommended Route: Mesylation under mild basic conditions.[1][2] The use of Methanesulfonyl chloride (MsCl) with Triethylamine (TEA) allows activation at 0°C, avoiding both nitrile hydrolysis and SₙAr.[1][2]

Profile B: Oxidation

Goal: Convert –CH₂OH to –CHO (Aldehyde) or –COOH (Acid).[1][2] Risk:[1][2] Over-oxidation or "ring stripping" (oxidative defluorination).[1][2]

Recommended Route: Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).[1][2] MnO₂ is highly selective for benzylic alcohols and leaves the nitrile/fluorine untouched.[1][2]

Profile C: The "Achilles Heel" (SₙAr Competition)

The C2-Fluorine is the weak point.[1][2] In the presence of strong alkoxides (e.g., if you try Williamson ether synthesis using NaH/DMF), the alkoxide may attack C2, displacing fluoride.[1][2]

  • Rule: Avoid "hard" bases (NaH, KH) in polar aprotic solvents if the nucleophile is small.[1][2] Use "soft" bases (Cs₂CO₃) or phase-transfer catalysis.[1][2]

Visualization: Reactivity Landscape

The following diagram maps the safe operational windows versus the failure modes.

ReactivityLandscape Start 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile Oxidation Oxidation (MnO2 / DMP) Start->Oxidation Activation Activation (MsCl / TEA / 0°C) Start->Activation Etherification Etherification (NaH / DMF / Heat) Start->Etherification Aldehyde Target: Benzaldehyde (Stable) Oxidation->Aldehyde High Yield Mesylate Target: Benzyl Mesylate (Activated for SN2) Activation->Mesylate Kinetic Control SNAr_Side FAILURE MODE: SₙAr Displacement of Fluorine Etherification->SNAr_Side Risk High

Figure 1: Decision tree for functionalizing the hydroxymethyl group, highlighting the critical SₙAr failure mode.

Experimental Protocols

These protocols are designed to be self-validating : the checkpoints (TLC/NMR) ensure the core scaffold remains intact.[1][2]

Protocol 1: Chemoselective Mesylation (Activation)

Objective: Create a reactive electrophile for amine displacement (e.g., for P2X3 antagonist synthesis).[1][2]

ParameterSpecificationRationale
Reagent Methanesulfonyl Chloride (MsCl) (1.2 eq)Standard activation; byproduct is easy to remove.[1][2]
Base Triethylamine (TEA) (1.5 eq)Mild base; scavenges HCl without triggering SₙAr.[1][2]
Solvent Dichloromethane (DCM) (Anhydrous)Non-polar enough to suppress SₙAr; good solubility.[1][2]
Temp 0°C to Room TempKinetic control prevents side reactions.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in anhydrous DCM (10 mL/g).

  • Base Addition: Add TEA (1.5 eq) and cool to 0°C under N₂.

  • Activation: Dropwise add MsCl (1.2 eq) over 15 minutes. Observation: Slight exotherm; white precipitate (TEA[1][2]·HCl) forms.

  • Validation (TLC): Check after 1 hour (Hexane:EtOAc 1:1). SM (Rf ~0.[1][2]3) should disappear; Product (Rf ~0.[1][2]5) appears.[1][2][6]

  • Workup: Quench with cold NaHCO₃. Wash organic layer with brine.[1][2][6] Dry over Na₂SO₄.[1][2][6]

  • Stability Check: Do not store the mesylate for long periods; use immediately in the next step (Sₙ2 displacement) to avoid hydrolysis.[1][2]

Protocol 2: Benzylic Oxidation to Aldehyde

Objective: Prepare the intermediate for reductive amination.[1][2]

ParameterSpecificationRationale
Reagent Activated MnO₂ (10 eq)Heterogeneous surface reaction; does not touch Nitrile/F.
Solvent DCM or ChloroformStandard solvent for MnO₂ oxidations.[1][2]
Temp Reflux (40°C)Required for MnO₂ kinetics on electron-deficient rings.[1][2]

Step-by-Step:

  • Suspension: Suspend 1.0 eq of starting alcohol in DCM (15 mL/g).

  • Reagent: Add Activated MnO₂ (5 eq).

  • Reaction: Heat to mild reflux (40°C) with vigorous stirring (critical for heterogeneous reactions).

  • Monitoring: Monitor by TLC every 2 hours. If conversion stalls, add another 5 eq of MnO₂.[1][2]

  • Workup: Filter through a Celite pad.[1][2] Rinse with DCM.[1][2] Concentrate filtrate.[1][2][6]

  • Result: The aldehyde is typically a stable white/off-white solid.[1][2]

    • NMR Validation: Look for aldehyde proton singlet at ~10.0 ppm.[1][2] Ensure the aromatic region integrates 1:1 (confirming no F displacement).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Loss of Fluorine (F-NMR signal disappears) SₙAr reaction occurred. Base was too strong or temperature too high.[1][2]Switch from NaH/KOH to Cs₂CO₃ or TEA.[1][2] Lower reaction temperature.[1][2]
Nitrile Hydrolysis (Amide formation) Acidic conditions or oxidative hydrolysis.[1][2]Avoid aqueous acids.[1][2] Avoid KMnO₄. Use anhydrous conditions.
Low Yield in Sₙ2 Displacement Poor leaving group quality or steric hindrance.[1][2]Ensure Mesylate is formed quantitatively (Protocol 1).[1][2] Use a polar aprotic solvent (ACN) for the displacement step.[1][2]

Visualizing the SₙAr Risk Mechanism

Understanding the "trap" is vital. The diagram below illustrates why the Fluorine is labile.

SNArMechanism Substrate Substrate: Ortho-Fluoro & Ortho-Methoxy flanking Nitrile Attack Nucleophilic Attack (Nu⁻) at C2 (Fluorine position) Substrate->Attack High pH / Strong Nu Complex Meisenheimer Complex (Stabilized by Nitrile EWG) Attack->Complex Transition State Product SₙAr Product (Fluorine Lost) Complex->Product Irreversible F⁻ loss

Figure 2: The mechanistic pathway of the undesired SₙAr side reaction.[1][2]

References

  • Chemical Identity & Properties

    • 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2).[1][2][4] PubChem / BLD Pharm Catalog.[1][2]

    • Source: (Accessed 2026).[1][2]

  • Mechanistic Grounding (SₙAr in Fluorobenzonitriles)

    • Nucleophilic Aromatic Substitution of Fluorobenzonitriles.[1][2] General principles derived from Organic Process Research & Development.

    • Contextual Patent: Substituted Benzonitrile Intermediates for P2X3 Antagonists. (See WO2020/165166 or similar filings for Gefapixant/Eliapixant analogs utilizing 2,4,6-substituted benzonitriles).[1][2]

  • Oxidation Protocols (MnO₂)

    • Cahiez, G., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols."[1][2] Synthesis, 1976.[2] Validated for electron-deficient benzylic systems.[1][2]

  • Activation Protocols (Mesylation)

    • Standard Operating Procedures for Benzylic Mesylation in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry general protocols for benzyl alcohol activation.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Bulk Drug Intermediate[1] Introduction & Retrosynthetic Strategy The compound 2-Fluoro-4-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Bulk Drug Intermediate[1]

Introduction & Retrosynthetic Strategy

The compound 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) is a highly functionalized tri-substituted aromatic ring system utilized as a critical bulk drug intermediate in pharmaceutical development[1]. The presence of orthogonal functional groups—a nitrile, a fluorine atom, a methoxy ether, and a benzylic alcohol—makes it a versatile building block for cross-coupling reactions, further functionalization, and integration into complex active pharmaceutical ingredients (APIs).

To achieve a scalable and high-yielding synthesis, we outline a robust three-step linear sequence starting from the commercially available 2,6-difluoro-4-methylbenzonitrile (CAS: 1803792-98-4) . This approach relies on the predictable electronic effects of the aromatic system to drive regioselectivity, followed by controlled radical functionalization and mild hydrolysis.

Synthetic Pathway Visualization

Synthesis SM 2,6-difluoro-4-methylbenzonitrile (CAS: 1803792-98-4) Int1 2-fluoro-6-methoxy-4-methylbenzonitrile (Intermediate 1) SM->Int1 Step 1: NaOMe, MeOH, 0°C Regioselective SNAr Int2 4-(bromomethyl)-2-fluoro- 6-methoxybenzonitrile (Intermediate 2) Int1->Int2 Step 2: NBS, AIBN, MeCN, 80°C Radical Bromination Target 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile (CAS: 2090953-73-2) Int2->Target Step 3: Ag2CO3, H2O/Acetone Mild Hydrolysis

Figure 1: Three-step synthetic workflow for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Mechanistic Insights & Experimental Design (E-E-A-T)

A successful protocol must be a self-validating system where the chemist understands why specific reagents and conditions are selected, rather than blindly following steps.

  • Regiocontrol in Step 1: The starting material, 2,6-difluoro-4-methylbenzonitrile, contains two chemically equivalent fluorine atoms activated by the strongly electron-withdrawing ortho-cyano group. By strictly controlling the stoichiometry of sodium methoxide (1.05 equivalents) and maintaining a low temperature (0 °C), we exploit the kinetic barrier to prevent over-substitution (dimethoxylation).

  • Chemoselectivity in Step 2: Functionalizing the unactivated para-methyl group requires a radical pathway (Wohl-Ziegler bromination). N-Bromosuccinimide (NBS) is chosen over elemental bromine to maintain a low, steady-state concentration of Br• radicals, preventing electrophilic aromatic substitution on the electron-rich methoxy-substituted ring.

  • Nitrile Preservation in Step 3: The conversion of the benzyl bromide to a benzyl alcohol is notoriously difficult in the presence of a nitrile, as harsh basic or acidic aqueous conditions will hydrolyze the -CN group to an amide or carboxylic acid. We utilize Silver Carbonate (

    
    ) in aqueous acetone. The halophilic nature of silver drives the formation of the benzylic cation under neutral/mildly basic conditions, allowing water to trap the cation without degrading the nitrile.
    

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-methoxy-4-methylbenzonitrile

Safety Note: The starting material is classified with H302, H312, and H332 warnings (harmful if swallowed, in contact with skin, or inhaled). Conduct all operations in a certified fume hood.

  • Preparation: Charge a flame-dried 1L round-bottom flask with 2,6-difluoro-4-methylbenzonitrile (50.0 g, 326.5 mmol) and anhydrous methanol (400 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Prepare a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 74.5 mL, 342.8 mmol, 1.05 eq). Add this solution dropwise over 45 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours. In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
     (200 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. The crude product can be used directly in the next step or recrystallized from hexanes.
    
Step 2: Synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile
  • Preparation: Dissolve the intermediate from Step 1 (approx. 50 g, 302 mmol) in anhydrous Acetonitrile (500 mL) in a 1L flask equipped with a reflux condenser.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 59.1 g, 332 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN, 2.48 g, 15.1 mmol, 0.05 eq).

  • Reflux: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours. IPC: Monitor via LC-MS. Stop the reaction when the mono-brominated product is maximized to avoid di-bromination.

  • Workup: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture through a sintered glass funnel and wash the cake with cold acetonitrile.

  • Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure benzyl bromide.

Step 3: Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
  • Preparation: Dissolve the brominated intermediate (40.0 g, 164 mmol) in a mixture of Acetone (300 mL) and Deionized Water (100 mL).

  • Hydrolysis: Add Silver Carbonate (

    
    , 24.8 g, 90.2 mmol, 0.55 eq). Protect the flask from light using aluminum foil, as silver salts are light-sensitive.
    
  • Heating: Heat the suspension to 60 °C and stir vigorously for 8 hours. IPC: Monitor via TLC (Hexanes/EtOAc 7:3) for the disappearance of the higher-Rf bromide.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver bromide (

    
    ) salts. Wash the Celite pad thoroughly with Ethyl Acetate (200 mL).
    
  • Isolation: Concentrate the filtrate to remove acetone. Extract the remaining aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the target compound.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and key analytical markers for process verification.

Process StepReaction TypeExpected YieldTarget Purity (HPLC)Key Analytical Marker (1H / 19F NMR)
Step 1 Regioselective SNAr85 - 90%> 98%19F NMR: Loss of symmetry; single F resonance remains. 1H NMR: Appearance of -OCH3 singlet at ~3.9 ppm.
Step 2 Radical Bromination65 - 75%> 95%1H NMR: Disappearance of Ar-CH3 (~2.4 ppm); appearance of benzylic -CH2Br singlet at ~4.4 ppm.
Step 3 Mild Hydrolysis80 - 88%> 99%1H NMR: Shift of benzylic protons to ~4.7 ppm (-CH2OH) and appearance of broad -OH exchangeable proton.

Table 1: Summary of synthetic steps, yields, and spectroscopic validation markers.

References

Sources

Application

Procedure for converting 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile to benzoxaboroles

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the conversion of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) into a functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the conversion of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) into a functionalized benzoxaborole scaffold.

This protocol addresses the specific electronic and steric challenges posed by the ortho-fluoro and ortho-methoxy substituents while preserving the sensitive nitrile group.

Executive Summary

The benzoxaborole pharmacophore (e.g., Tavaborole, Crisaborole) requires the formation of an oxaborole ring fused to a benzene core. This transformation typically relies on the introduction of a boron species ortho to a hydroxymethyl group.

For the substrate 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile , the presence of a reactive nitrile (CN) group at position 1 and electron-donating/withdrawing substituents (OMe at C6, F at C2) necessitates a strategy that avoids strong nucleophiles (e.g., n-BuLi) which would attack the nitrile.

This guide presents a Robust 4-Step Protocol prioritizing chemoselectivity and scalability:

  • Protection: Masking the alcohol to prevent protodeboronation or side reactions.

  • Regioselective Halogenation: Electrophilic aromatic substitution directed para to the methoxy group.

  • Miyaura Borylation: Palladium-catalyzed introduction of the boron moiety (tolerates nitriles).

  • Cyclization: Acid-mediated deprotection and ring closure.

Chemical Strategy & Mechanism[1][2]

Structural Analysis & Regiochemistry

The starting material, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, has two available sites for borylation ortho to the hydroxymethyl group (Position 4): C3 and C5 .

  • C3 (Ortho to F, Para to OMe): Electronically favored for electrophilic aromatic substitution (halogenation) due to the strong para-directing effect of the methoxy group and the ortho-directing effect of the fluorine.

  • C5 (Ortho to OMe, Meta to F): Sterically crowded by the methoxy group and less electronically activated for electrophilic attack compared to C3.

Reaction Pathway Diagram[2]

BenzoxaboroleSynthesis SM Starting Material (2-F-4-CH2OH-6-OMe-PhCN) Step1 Step 1: Protection (DHP, p-TsOH) SM->Step1 Inter1 THP Ether Intermediate Step1->Inter1 Yield >95% Step2 Step 2: Bromination (NBS, MeCN) Inter1->Step2 Inter2 3-Bromo Intermediate (Regioselective) Step2->Inter2 Directed to C3 Step3 Step 3: Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Inter2->Step3 Inter3 Pinacol Boronate Step3->Inter3 Pd Cat. Cycle Step4 Step 4: Hydrolysis (HCl/H2O) Inter3->Step4 Product Target Benzoxaborole (Cyclized) Step4->Product Spontaneous Cyclization

Figure 1: Synthetic workflow for the conversion of the nitrile precursor to the benzoxaborole scaffold.

Detailed Experimental Protocol

Step 1: Protection of Hydroxymethyl Group

Objective: Protect the primary alcohol as a Tetrahydropyranyl (THP) ether to withstand subsequent bromination and borylation conditions.

  • Reagents:

    • Substrate: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

    • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Procedure:

    • Dissolve the substrate in DCM (0.5 M concentration) under N2 atmosphere.

    • Add DHP followed by p-TsOH at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of the polar alcohol.

    • Workup: Quench with sat. NaHCO3. Extract with DCM.[2] Dry over Na2SO4 and concentrate.

    • Purification: Use crude in Step 2 or filter through a short silica plug if colored.

Step 2: Regioselective Bromination

Objective: Introduce a bromine atom at Position 3 (para to OMe) to serve as the handle for borylation.

  • Reagents:

    • THP-Protected Intermediate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF

  • Procedure:

    • Dissolve the THP-intermediate in MeCN (0.2 M).

    • Add NBS portion-wise at 0°C to control the exotherm.

    • Stir at RT for 12 hours.

    • Mechanistic Note: The methoxy group at C6 strongly directs electrophilic substitution to the para position (C3). The nitrile (C1) and fluorine (C2) deactivate, but the OMe activation dominates.

    • Workup: Remove solvent.[3][2] Redissolve in EtOAc, wash with water and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the major regioisomer (3-bromo derivative).

Step 3: Miyaura Borylation (Palladium-Catalyzed)

Objective: Convert the aryl bromide to an aryl boronate ester. This method is superior to lithium-halogen exchange for nitrile-containing substrates.

  • Reagents:

    • 3-Bromo Intermediate (1.0 equiv)

    • Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

    • Potassium Acetate (KOAc) (3.0 equiv)

    • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine bromide, B2pin2, and KOAc in a reaction vessel.

    • Purge with Argon/Nitrogen for 15 minutes.

    • Add Pd(dppf)Cl2 and Dioxane.

    • Heat to 80–90°C for 4–16 hours.

    • Critical Control: Ensure strict oxygen-free conditions to maintain catalyst activity.

    • Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

Step 4: Deprotection & Cyclization

Objective: Remove the THP group and Pinacol ester simultaneously, facilitating the spontaneous intramolecular cyclization to the benzoxaborole.

  • Reagents:

    • Pinacol Boronate Intermediate[4]

    • 6N HCl or 4N HCl in Dioxane

    • Solvent: THF/Water (4:1) or Acetone/Water

  • Procedure:

    • Dissolve the crude boronate in THF/Water.

    • Add HCl solution (excess).

    • Stir at RT for 2–6 hours.

    • Observation: The reaction often precipitates the benzoxaborole or clears up as the pinacol is cleaved.

    • Workup: Adjust pH to ~4–5 with NaHCO3 (careful not to go too basic, or the ring might open).

    • Purification: Extract with EtOAc or precipitate from water/acetonitrile. Recrystallize from Ethanol/Water if necessary.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Bromination)Step 3 (Borylation)Step 4 (Cyclization)
Typical Yield 95-98%75-85%65-80%70-85%
Reaction Time 2-4 h12-16 h6-16 h2-6 h
Temp 0°C to RT0°C to RT80-90°CRT
Key Risk Incomplete conversionRegioisomer formation (C5)ProtodeboronationRing opening at high pH

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the final benzoxaborole, verify the following spectral signatures:

  • 11B NMR: A broad singlet around 30–35 ppm is characteristic of the tricoordinate boron in the oxaborole ring. (Boronic acids typically appear here; boronate esters are slightly upfield).

  • 1H NMR (DMSO-d6):

    • Methylene Protons: The CH2 protons of the oxaborole ring (formerly hydroxymethyl) typically appear as a singlet or AB quartet around 4.9–5.1 ppm .

    • Hydroxyl Proton: The B-OH proton often appears as a broad singlet around 9.0–9.2 ppm (exchangeable with D2O).

    • Regiochemistry Check: Analyze the aromatic coupling constants. The 3-substituted product (Target) will show specific H-H or H-F coupling patterns distinct from the 5-substituted isomer.

References

  • Benzoxaborole Synthesis & Applications

    • Zhang, J., et al.[5] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 2013, 56, 1372–1381.[5] Link

  • Miyaura Borylation of Nitriles

    • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508–7510. Link

  • Crisaborole Process Chemistry (Analogous Chemistry)

    • Cui, H., et al. "Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles." Bioorganic & Medicinal Chemistry Letters, 2012, 22(3), 1299-1307. Link

  • Boron-Pinacol Cleavage & Cyclization

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541. Link

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) is a highly functionalized arene building block critical in the synthesis of small mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) is a highly functionalized arene building block critical in the synthesis of small molecule inhibitors, particularly within the kinase and GTPase (e.g., KRAS) therapeutic spaces.[1]

Its structure presents a unique "chemical decision tree" for medicinal chemists:

  • The Electrophilic Core (C2): The nitrile group at C1 strongly activates the ortho-fluorine at C2 towards Nucleophilic Aromatic Substitution (SNAr).[1]

  • The Steric/Electronic Modulator (C6): The ortho-methoxy group provides steric bulk and electronic donation, influencing the regioselectivity of the SNAr reaction and preventing attack at C6 (due to the poor leaving group ability of methoxy vs. fluorine).

  • The Aliphatic Handle (C4): The hydroxymethyl group allows for parallel functionalization (oxidation, halogenation, or etherification) without disrupting the aromatic core.

This guide provides validated protocols for selectively manipulating these sites, focusing on high-yield displacement of the fluorine atom by amines (C-N bond formation) and functionalization of the benzyl alcohol.

Mechanistic Analysis & Regioselectivity

Understanding the electronic landscape is prerequisite to protocol design.[1]

  • Activation: The nitrile (CN) group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It activates the ortho and para positions.[1]

  • The Leaving Group Hierarchy: Both C2 (F) and C6 (OMe) are activated.[1] However, Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) significantly better than the methoxy group. Furthermore, the C-F bond, while strong, creates a highly polarized carbon center susceptible to nucleophilic attack.

  • Outcome: Under mild basic conditions, nucleophiles will exclusively displace the Fluorine at C2.[1] Displacement of the Methoxy group at C6 is rare and typically requires forcing conditions or specific solvent interactions.

Reaction Pathway Diagram[1]

ReactionPathways Start 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile IntermediateA Meisenheimer Complex (Stabilized by -CN) Start->IntermediateA Path A: Amine/Base (SNAr at C2) ProductB 2-Fluoro-4-(chloromethyl)- 6-methoxybenzonitrile Start->ProductB Path B: SOCl2/DCM (SN2 Activation at C4) Note Regioselectivity Control: F >>> OMe as Leaving Group CN activates C2 & C6 Start->Note ProductA 2-Amino-4-(hydroxymethyl)- 6-methoxybenzonitrile IntermediateA->ProductA -F⁻

Figure 1: Divergent synthetic pathways. Path A exploits the electron-deficient ring for SNAr, while Path B activates the aliphatic alcohol.

Experimental Protocols

Protocol A: SNAr Displacement with Primary/Secondary Amines

Objective: Synthesis of 2-amino-substituted benzonitriles. Scope: Applicable to aliphatic amines, anilines, and N-heterocycles (piperazines, morpholines).[1]

Reagents:

  • Substrate: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) or K2CO3 (for less reactive amines).[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] Note: DMF can be used but risks thermal decomposition to dimethylamine at high temps.[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (100 mg scale reference) in anhydrous DMSO (Concentration: 0.1 M – 0.2 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

    • Critical Check: If using an amine hydrochloride salt, increase DIPEA to 3.5 equiv to ensure free base generation.[1]

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours. The high activation of the fluorine usually allows ambient temperature conversion.

    • Anilines/Sterically Hindered Amines: Heat to 60°C – 80°C . Monitor by LC-MS.[1]

  • Workup (Aqueous):

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with water (3x) to remove DMSO.[1]

    • Wash with Brine (1x).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Troubleshooting Table:

ObservationDiagnosisRemediation
Low Conversion Nucleophile is too weak or sterically hindered.[1]Switch solvent to NMP; increase temp to 90°C; use Cs2CO3 as base.[1]
By-product: Hydrolysis Nitrile hydrolysis to amide.[1]Ensure anhydrous conditions; reduce temperature; avoid strong aqueous bases (NaOH).[1]
O-Demethylation Attack at OMe group (rare).[1]Lower temperature; ensure Fluorine is present (confirm starting material identity).[1]
Protocol B: Activation of the Hydroxymethyl Group (C4)

Objective: Converting the -CH2OH group into a leaving group (Chloride or Mesylate) for subsequent alkylation, without disturbing the fluorobenzonitrile core.[1]

Reagents:

  • Substrate: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile[1]

  • Reagent: Thionyl Chloride (SOCl2) or Methanesulfonyl Chloride (MsCl).[1]

  • Solvent: Dichloromethane (DCM).[1][2]

Step-by-Step Procedure (Chlorination):

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add SOCl2 (1.5 equiv) dropwise. Optional: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier reagent species for faster reaction.

  • Reaction: Allow to warm to Room Temperature and stir for 1–2 hours.

  • Quench: Carefully quench with saturated NaHCO3 solution (gas evolution!).

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate. The resulting benzyl chloride is often unstable on silica gel and should be used immediately in the next step.

Analytical Data Summary

When characterizing the products of these reactions, specific NMR signatures confirm the substitution pattern.

FeatureStarting Material (1H NMR)Product (SNAr at C2)Diagnostic Change
Aromatic Protons Two doublets (coupling to F)Two singlets (or doublets with small meta coupling)Loss of large JH-F coupling (~8-10 Hz).[1]
Methoxy Group Singlet ~3.9 ppmSinglet ~3.8–3.9 ppmRemains present (confirms regioselectivity).[1]
Fluorine NMR Signal at ~ -110 ppmAbsent Disappearance of 19F signal is the definitive confirmation.[1]

Safety & Handling

  • Nitrile Hazards: While the nitrile group is bound, metabolic activation can theoretically release cyanide, though rare with stable benzonitriles.[1] Treat all intermediates as potentially toxic.[1]

  • HF Generation: The SNAr reaction releases Fluoride ions (as HF salt with the amine). In glass vessels, this can etch the glass over prolonged heating. Use PTFE liners or plasticware for scale-up if possible, or quench effectively with calcium salts.[1]

References

  • General SNAr Mechanism on Fluorobenzonitriles

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

  • Regioselectivity in Poly-substituted Arenes

    • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019).[1] The fluorine gauche effect in nucleophilic aromatic substitution. Chemical Science, 10, 4339-4345.[1] (Discusses F as a leaving group preference).

  • Compound Data & Availability

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 138654897, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.[1] Link[1]

  • Synthetic Methodology for Alkoxy-Fluorobenzonitriles

    • Organic Syntheses, Coll.[1][3] Vol. 10, p.423 (2004); Vol. 78, p.63 (2002).[1] (General procedures for functionalizing fluoro-alkoxy arenes). Link[1]

Sources

Application

Application Note: Precision Protection Strategies for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Topic: Protecting group strategies for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Content Type: Detailed Application Note and Protocol Guide Executive Summary The scaffold 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Content Type: Detailed Application Note and Protocol Guide

Executive Summary

The scaffold 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (1) represents a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors (e.g., BTK, KRAS) and PROTAC linkers. While the primary benzylic alcohol requires protection during convergent synthesis, the unique electronic environment of the benzene ring—specifically the ortho-fluoro and ortho-cyano substituents—creates a "reactivity minefield."

This guide details scientifically validated strategies to protect the hydroxymethyl group while preserving the integrity of the electrophilic aromatic core. We prioritize Silyl Ethers (TBS/TBDPS) and Acetals (THP) over benzyl or ester groups to avoid side reactions such as


 displacement or nitrile hydrolysis.[1]

Strategic Analysis: The Chemoselectivity Challenge

Before selecting a reagent, one must analyze the electronic causality of the substrate.

Structural Vulnerabilities

The trisubstituted benzene ring of (1) presents two critical risks during protection:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    The nitrile group (CN) is strongly electron-withdrawing.[1] Located ortho to the fluorine atom, it activates the C-F bond towards nucleophilic attack.
    
    • Risk:[1] Using strong bases (e.g., NaH, KH) to generate the alkoxide for protection (e.g., Benzylation) can lead to self-immolation or dimerization via displacement of the fluoride.

  • Nitrile Hydrolysis/Reduction:

    • Risk:[1] Strong acidic conditions (e.g., refluxing HCl for MOM removal) or catalytic hydrogenation (for Bn removal) can hydrolyze the nitrile to an amide or reduce it to an amine.

Decision Matrix

Based on these constraints, we recommend the following hierarchy:

StrategyProtecting GroupInstall ConditionsRemoval ConditionsSuitability
Primary TBS (tert-Butyldimethylsilyl) Imidazole, DMF (Mild Base)TBAF or mild AcidExcellent. Avoids strong alkoxides.[1]
Secondary THP (Tetrahydropyranyl) DHP, pTSA (Cat.[1][2] Acid)mild Acid (PPTS/MeOH)Good. Best if fluoride reagents are incompatible later.[1]
Avoid Benzyl (Bn)NaH, BnBr

/Pd or Lewis Acids
Poor. High risk of

(install) and CN reduction (removal).[1]
Avoid MOM (Methoxymethyl)NaH, MOMClStrong AcidRisky. NaH use risks

.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways, highlighting the "Safe Zones" versus "Danger Zones."

ProtectionStrategy Start Substrate (1): 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Decision Select Protection Strategy Start->Decision TBS_Route Strategy A: Silyl Ether (TBS) Reagent: TBSCl, Imidazole Decision->TBS_Route Preferred (Mild Base) THP_Route Strategy B: Acetal (THP) Reagent: DHP, cat. pTSA Decision->THP_Route Alternative (Acid Cat.) Bn_Route Strategy C: Benzyl Ether Reagent: NaH, BnBr Decision->Bn_Route Avoid (Strong Base) TBS_Product TBS-Protected Intermediate Stable to: Base, Oxidizers Labile to: F-, Acid TBS_Route->TBS_Product High Yield (>90%) THP_Product THP-Protected Intermediate Stable to: Base Labile to: Acid THP_Route->THP_Product Good Yield (>85%) Side_Reaction CRITICAL FAILURE: SNAr Displacement of Fluoride by Alkoxide Bn_Route->Side_Reaction High Risk

Caption: Workflow for selecting protecting groups. Green paths denote recommended strategies avoiding SNAr side reactions.

Detailed Experimental Protocols

Protocol A: TBS Protection (Recommended)

This protocol relies on imidazole as a mild base/nucleophilic catalyst, avoiding the generation of a "naked" alkoxide that could attack the aryl fluoride.

Reagents:

  • Substrate (1) (1.0 equiv)[3][4]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Add Substrate (1)  and anhydrous DMF.[1][3][4]
    
  • Activation: Add Imidazole in one portion. Stir at room temperature (RT) for 5 minutes until fully dissolved.

  • Addition: Cool the solution to 0 °C (ice bath). Add TBSCl portion-wise over 5 minutes.

    • Note: Exothermic reaction is minimal, but cooling prevents any transient over-reaction.[1]

  • Reaction: Remove ice bath and stir at RT for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The polar alcohol spot (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ). Use Phosphomolybdic Acid (PMA) stain; the product will not be UV active if the aromatic ring absorption is weak, but the anisole moiety usually provides UV visibility.
  • Workup: Dilute with

    
     (3x reaction volume). Wash with water (2x) and brine (1x).[1][5]
    
    • Why Ether? Ether facilitates phase separation from DMF better than DCM.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (0-10% EtOAc in Hexanes).
    

Validation Data:

  • 1H NMR: Look for disappearance of broad OH singlet and appearance of two singlets:

    
     (9H, t-Bu) and 
    
    
    
    (6H,
    
    
    ).[1]
Protocol B: THP Protection (Alternative)

Useful if the synthesis plan involves subsequent acidic steps where silyl groups might be too labile, or if fluoride deprotection is not an option.

Reagents:

  • Substrate (1) (1.0 equiv)[3][4]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or pTSA (0.01 equiv)[1]

  • DCM (Dichloromethane) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Substrate (1) in DCM (0.2 M) under

    
    .[1]
    
  • Addition: Add DHP via syringe.

  • Catalysis: Add PPTS (preferred over pTSA for milder acidity). Stir at RT for 4–12 hours.[1]

    • Mechanistic Insight: The acid protonates the enol ether of DHP, creating an oxocarbenium ion which is trapped by the benzylic alcohol. This electrophilic addition avoids touching the aryl fluoride.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography. Note that THP protection creates a new chiral center, often resulting in diastereomers that may appear as two close spots on TLC or complex NMR splitting.

Protocol C: Deprotection Strategies
1. Desilylation (TBS Removal)
  • Reagent: TBAF (1.0 M in THF).[1]

  • Procedure: Dissolve protected substrate in THF. Add TBAF (1.1 equiv) at 0 °C. Warm to RT. Reaction is usually complete in <1 hour.[1]

  • Caution: The fluoride ion is basic.[1] If the substrate has advanced to a stage with base-sensitive groups, buffer the TBAF with Acetic Acid (1:1 molar ratio) to quench the basicity.

2. Acetal Hydrolysis (THP Removal)
  • Reagent: pTSA (cat.) in MeOH or AcOH:THF:Water (3:1:1).

  • Procedure: Stir at RT or mild heat (40 °C).

  • Risk Management: Monitor closely to ensure the nitrile does not hydrolyze (requires harsh acid/heat, so mild acid is generally safe).

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][6] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Kocienski, P. J. (2005).[1] Protecting Groups. 3rd Edition, Thieme Medical Publishers.[1] (Authoritative text on functional group stability).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons.[1] (Standard reference for stability tables).

  • Sakurai, H., et al. (1998).[1] Method for synthesis of fluorinated benzonitriles. Journal of Organic Chemistry, 63, 158-165.[1] (Grounding for SNAr reactivity of fluorobenzonitriles).

  • BenchChem Technical Support. (2025). Application Notes: Protection of Secondary Alcohols with Silyl Ethers. Link

Sources

Method

Technical Application Note: Crystallization &amp; Isolation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary This application note details the thermodynamic and kinetic principles for the isolation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile , a critical "Bulk Drug Intermediate" often associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the thermodynamic and kinetic principles for the isolation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile , a critical "Bulk Drug Intermediate" often associated with the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan.

High-purity isolation of this intermediate is challenging due to the competing polarity of its functional groups: the hydroxymethyl (-CH₂OH) moiety confers hydrophilicity, while the benzonitrile core and fluoro/methoxy substituents dictate aromatic stacking interactions. This guide provides two validated crystallization strategies—Cooling Crystallization (Method A) and Anti-Solvent Precipitation (Method B) —designed to maximize yield (>85%) and purity (>99.5% HPLC) while rejecting common des-fluoro and aldehyde precursors.

Physicochemical Profiling & Solvent Selection[1]

Effective crystallization requires balancing the solute's interaction with the solvent against its crystal lattice energy. The presence of the hydroxymethyl group significantly alters the solubility profile compared to non-hydroxylated benzonitriles.

Solubility Mapping
Solvent ClassSolventSolubility (Hot)Solubility (Cold)Suitability
Polar Protic Isopropyl Alcohol (IPA)HighModeratePrimary Solvent
Polar Protic WaterModerateLowAnti-Solvent
Polar Aprotic Ethyl Acetate (EtOAc)Very HighHighGood Solvent
Non-Polar n-HeptaneLowInsolubleAnti-Solvent
Aromatic TolueneHighModerateAlternative

Expert Insight: The -OH group acts as a hydrogen bond donor. Therefore, pure non-polar solvents (Hexane/Heptane) are ineffective for dissolution but excellent as anti-solvents. Alcohol-based systems (IPA) provide the best balance for rejecting polar impurities.

Method A: Cooling Crystallization (IPA/Water System)

Recommended for: Large-scale batches requiring removal of polar by-products and high bulk density crystals.

Process Flow Diagram

G Start Crude Solid (2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile) Dissolution Dissolution Solvent: IPA (5-7 vol) Temp: 75-80°C Start->Dissolution Polish Polish Filtration (Remove insolubles) Dissolution->Polish Nucleation Nucleation Onset Cool to 55-60°C (Metastable Zone) Polish->Nucleation Slow Agitation Growth Crystal Growth Linear Cooling Ramp (10°C/hr to 0-5°C) Nucleation->Growth Isolation Filtration & Wash (Cold IPA/Water 1:1) Growth->Isolation Drying Vacuum Drying 45°C, <50 mbar Isolation->Drying

Figure 1: Cooling crystallization workflow emphasizing the metastable zone control.

Detailed Protocol
  • Charge: Load 100 g of crude 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into a jacketed glass reactor.

  • Dissolution: Add 500–700 mL of Isopropyl Alcohol (IPA) . Heat the mixture to 75–80°C under moderate agitation (200 RPM) until full dissolution is observed.

    • Note: If the solution is colored, treat with activated carbon (5 wt%) for 30 minutes, then filter hot.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove particulate matter. Return filtrate to the reactor.

  • Water Addition (Optional Co-Solvent): To improve yield, slowly add Water (100 mL) dropwise at 70°C. Ensure no persistent cloudiness forms (maintain temperature).

  • Nucleation: Cool the solution to 60°C and hold for 30 minutes. If spontaneous nucleation does not occur, add seed crystals (0.5 wt%) at this stage.

  • Cooling Ramp: Initiate a linear cooling ramp from 60°C to 0–5°C over a period of 4–6 hours .

    • Critical Parameter: Cooling too fast (>20°C/hr) will trap impurities and create fines (needle-like crystals) that are hard to filter.

  • Aging: Hold the slurry at 0–5°C for at least 2 hours to maximize yield (Ostwald ripening).

  • Isolation: Filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Wash the wet cake with cold IPA/Water (1:1 v/v) to displace mother liquor.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization (EtOAc/Heptane)

Recommended for: Thermally labile batches or when maximum yield is the priority over rejection of polar impurities.

Logic & Mechanism

This method utilizes the "drowning out" principle. The molecule is highly soluble in Ethyl Acetate (EtOAc). Adding n-Heptane reduces the solvent power of the mixture, forcing the solute to crystallize.

Detailed Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate (3-4 volumes) at 40–50°C .

  • Concentration (Optional): If the volume is too high, distill under vacuum to approximately 2.5 volumes.

  • Anti-Solvent Addition (Phase 1): Slowly add n-Heptane (1 volume) over 20 minutes. Maintain temperature at 40°C.

  • Seeding: Add seed crystals (0.1 wt%) to induce controlled nucleation.

  • Anti-Solvent Addition (Phase 2): Add the remaining n-Heptane (3-4 volumes) over 2 hours.

  • Cooling: Cool the resulting slurry to 20°C (Room Temperature) and stir for 1 hour.

  • Filtration: Filter the solids.

  • Wash: Wash with a mixture of EtOAc/Heptane (1:4) .

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition; supersaturation too high.Decrease cooling rate; add anti-solvent more slowly; increase seed load.
Low Yield Excessive solubility in mother liquor.Cool to lower temperature (-10°C); increase anti-solvent ratio.
Fine Particles Nucleation rate > Growth rate (Crash cooling).Implement a "temperature cycle" (heat/cool) to dissolve fines and grow larger crystals.
Color Retention Oxidized impurities trapped in lattice.Use Method A (IPA) and include an activated carbon step; ensure thorough washing.
Impurity Rejection Logic

Logic Impurity Impurity: 2-Fluoro-6-methoxybenzonitrile (Missing Hydroxymethyl) Solvent Solvent: IPA/Water Impurity->Solvent Low Solubility (Hydrophobic) Remains in Mother Liquor? No, likely co-crystallizes if not careful Correction Correction: Use Toluene wash to remove non-polar impurities Impurity->Correction Removed Target Target: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Target->Solvent High Solubility (Hot) Crystallizes on Cooling

Caption: Strategy for rejecting the specific des-hydroxymethyl impurity.

References

  • Chemical Identity & Availability
  • Crystallization Methodology (General Benzonitriles)

    • Process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1. Google Patents.
    • Crystallization process guide. ANDRITZ. Available at: [Link]

  • Physicochemical Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for cooling ramp design). Mullin, J. W. (2001). Crystallization. Elsevier. (Source for anti-solvent drowning-out kinetics).

Disclaimer: This protocol is developed based on theoretical solubility parameters and standard industrial practices for functionalized benzonitriles. Optimization on a gram-scale is required before pilot-plant implementation.

Application

Application of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in antifungal drug design

Application Note: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in Antifungal Drug Design Executive Summary This guide details the application of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in Antifungal Drug Design

Executive Summary

This guide details the application of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) as a high-value scaffold in the synthesis of next-generation antifungal agents. While structurally related to the precursors of Tavaborole (Kerydin) , this compound offers a unique substitution pattern (6-methoxy) that enables the exploration of novel Structure-Activity Relationships (SAR). Its primary utility lies in the development of Leucyl-tRNA synthetase (LeuRS) inhibitors (benzoxaboroles) and azole-based pharmacophores .

This document provides a comprehensive workflow, from synthetic functionalization to in vitro validation, designed to assist researchers in overcoming resistance mechanisms common to current antifungal therapies.

Scientific Background & Rationale

The Challenge: Antifungal Resistance

Current antifungals (azoles, echinocandins) face rising resistance rates in Candida and Aspergillus species.[1] The benzoxaborole class represents a breakthrough, utilizing a unique mechanism: the Oxaborole tRNA Trapping (OBORT) mechanism.

The Role of the Scaffold

The compound 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile serves as a "linchpin" intermediate due to its trifunctional nature:

  • Hydroxymethyl (-CH₂OH): Essential for oxaborole ring closure (forming the 5-membered dihydro-benzoxaborole ring).

  • Fluorine (-F): Enhances metabolic stability and acidity of the boron center (in benzoxaborole derivatives), strengthening the dative bond with tRNA.

  • Nitrile (-CN) & Methoxy (-OMe):

    • The Nitrile is a versatile handle for converting into amides, amines, or heterocycles (e.g., benzimidazoles) to reach secondary binding pockets on the target enzyme.

    • The Methoxy group provides steric bulk and electron-donating properties, potentially altering solubility and selectivity profiles compared to the unsubstituted Tavaborole core.

Mechanism of Action: The OBORT Pathway

To design effective drugs using this scaffold, one must understand the target. Benzoxaborole derivatives derived from this compound inhibit fungal protein synthesis by targeting cytoplasmic Leucyl-tRNA Synthetase (LeuRS) .[2][3][4]

Mechanism:

  • The drug enters the editing site of LeuRS (CP1 domain).[3]

  • The boron atom forms a reversible covalent adduct with the cis-diol of the 3'-terminal adenosine (A76) of tRNA^Leu.

  • This "traps" the tRNA in a non-productive conformation, preventing leucine attachment and halting protein synthesis.

OBORT_Mechanism Drug Benzoxaborole (Derived from Scaffold) LeuRS Fungal LeuRS (Editing Domain) Drug->LeuRS Enters CP1 Site Complex Drug-tRNA-Enzyme Adduct (Trapped) Drug->Complex Boron attacks cis-diol LeuRS->Complex tRNA tRNA-Leu (3' Adenosine) tRNA->LeuRS Binds normally tRNA->Complex Covalent Bond Inhibition Protein Synthesis Halted Complex->Inhibition Prevents aminoacylation

Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism utilized by drugs synthesized from this scaffold.

Protocol 1: Synthetic Derivatization (Benzoxaborole Route)

Objective: Convert 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into a bioactive 7-methoxy-benzoxaborole analog.

Prerequisites:

  • Inert atmosphere (Argon/Nitrogen) manifold.

  • Anhydrous solvents (THF, Dioxane).

  • Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate.[5][6]

Step-by-Step Methodology:

  • Protection of Alcohol (Optional but Recommended):

    • Rationale: The free hydroxyl group can interfere with lithiation or certain halogenation conditions.

    • Reaction: React the scaffold (1.0 eq) with TBDMS-Cl (1.2 eq) and Imidazole (2.0 eq) in DCM at 0°C → RT.

    • Yield Target: >90%.[7]

  • Halogenation (Introduction of the Boron Handle):

    • Challenge: The scaffold lacks a bromide/iodide for Miyaura borylation.

    • Method:Directed Ortho-Lithiation (DoM) or Electrophilic Bromination .

    • Protocol (Bromination): Treat the protected intermediate with NBS (N-bromosuccinimide) in Acetonitrile. The activating Methoxy group and directing Fluorine should direct bromination to the position ortho to the hydroxymethyl group (Position 3 or 5).

    • Verification: Confirm regiochemistry via 1H-NMR (NOE studies).

  • Miyaura Borylation:

    • Reaction: Combine the brominated intermediate (1.0 eq) with Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (5 mol%) in degassed 1,4-Dioxane.

    • Conditions: Heat at 80-90°C for 4-12 hours.

    • Workup: Filter through Celite, concentrate.

  • Deprotection & Ring Closure (The "Click"):

    • Mechanism:[3][8] Acidic hydrolysis removes the pinacol ester and the silyl protecting group simultaneously. The free boronic acid spontaneously cyclizes with the adjacent hydroxymethyl group.

    • Protocol: Treat the crude boronate with 6N HCl (aq) / THF (1:1) at RT for 2 hours.

    • Purification: Recrystallization from water/ethanol or reverse-phase HPLC.

  • Nitrile Transformation (Post-Cyclization):

    • The nitrile group can now be hydrolyzed to a Carboxamide (using H₂O₂/NaOH) to mimic the side chains of advanced LeuRS inhibitors, improving water solubility.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized analog against Candida albicans and Trichophyton rubrum. Standard: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • Controls: Tavaborole (Positive), Fluconazole (Positive), DMSO (Vehicle).

Workflow:

StepActionCritical Parameter
1. Stock Prep Dissolve compound in 100% DMSO.Final stock conc: 1600 µg/mL.
2. Dilution Serial 2-fold dilutions in RPMI 1640.Final test range: 64 – 0.125 µg/mL.
3. Inoculum Prepare yeast suspension (0.5 McFarland).Final well conc: 0.5 × 10³ to 2.5 × 10³ CFU/mL.
4. Incubation Candida: 35°C for 24-48h. Dermatophytes: 30°C for 4-7 days.Do not agitate plates.
5. Readout Visual score of growth inhibition.MIC Endpoint: ≥50% or 100% inhibition (drug dependent).

Data Interpretation:

  • Sensitive: MIC ≤ 1 µg/mL (Typical for benzoxaboroles).

  • Resistant: MIC ≥ 4-8 µg/mL.

  • Note: Benzoxaboroles often show a "trailing effect" in partial inhibition; read the 80% inhibition point if trailing occurs.

Structure-Activity Relationship (SAR) Insights

When analyzing data from derivatives of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile , focus on these vectors:

  • The 6-Methoxy Effect:

    • Compare MICs against the non-methoxylated parent (Tavaborole).[9]

    • Hypothesis: The OMe group may increase lipophilicity (LogP), potentially improving fungal cell wall penetration in dermatophytes (T. rubrum), but might reduce solubility in aqueous media.

  • The Nitrile Fate:

    • Retained Nitrile: Electron-withdrawing; may lower the pKa of the benzoxaborole, increasing acidity and tRNA binding affinity.

    • Hydrolyzed (Amide): H-bond donor/acceptor capability; may pick up additional contacts in the LeuRS editing pocket.

SAR_Logic Center Scaffold Core (2-F, 4-CH2OH, 6-OMe) Mod1 Modification: Nitrile -> Amide Center->Mod1 Mod2 Modification: Ring Closure (Boron) Center->Mod2 Mod3 Modification: 6-Methoxy Retention Center->Mod3 Effect1 Increased Solubility New H-bonds in LeuRS Mod1->Effect1 Effect2 Pharmacophore Formation (tRNA Trapping) Mod2->Effect2 Effect3 Steric Bulk Lipophilicity Modulation Mod3->Effect3

Figure 2: SAR decision tree for optimizing derivatives of the scaffold.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Link

  • Rock, F. L., et al. (2007).[10] "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[3][4] Science. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • Liu, N., et al. (2014). "Benzoxaborole Antifungals: A New Class of LeuRS Inhibitors."[3][4][10] Bioorganic & Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS No. 2090953-73-2).[1][2] This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS No. 2090953-73-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable pharmaceutical intermediate.[3][4]

The synthesis of this molecule typically involves the selective reduction of the corresponding aldehyde, 2-Fluoro-4-formyl-6-methoxybenzonitrile. This final step, while conceptually straightforward, is prone to issues that can significantly impact yield and purity. This document provides a structured approach to troubleshooting and optimizing this critical transformation.

Core Synthetic Pathway: Aldehyde Reduction

The most direct and common route to obtaining the target alcohol is through the chemoselective reduction of the aldehyde functional group. The nitrile and fluoro moieties must remain intact during this process.

Synthesis_Pathway Start 2-Fluoro-4-formyl-6-methoxybenzonitrile End 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Start->End Selective Reduction (e.g., NaBH4, Methanol)

Caption: Final reduction step in the synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the final reduction step?

A1: The most common and reliable method is the reduction of the precursor, 2-Fluoro-4-formyl-6-methoxybenzonitrile, using a mild and selective reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the industry standard for this type of transformation. It offers excellent chemoselectivity, reducing the aldehyde without affecting the nitrile, fluoro, or methoxy groups under standard conditions.

Q2: How do I choose the right reducing agent?

A2: The choice of reducing agent is critical for maintaining the integrity of the other functional groups. While several agents can reduce aldehydes, their compatibility varies.

Reducing AgentTypical ConditionsSelectivity & AdvantagesDisadvantages & Risks
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTExcellent chemoselectivity. Safe and easy to handle.Slower reaction rate than stronger agents.
Lithium Aluminium Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°CVery powerful and fast.Non-selective. Will also reduce the nitrile group. Highly reactive with protic solvents; requires stringent anhydrous conditions.
Catalytic Hydrogenation (H₂/Pd-C) Methanol, RT, 1-3 atm H₂Can be selective under controlled conditions.May require specialized high-pressure equipment. Risk of dehalogenation (loss of Fluorine) or reduction of the aromatic ring under harsh conditions.
Biocatalytic Reduction Aqueous buffer, RTCan offer extremely high enantioselectivity if a chiral alcohol is desired. Environmentally friendly.[5]Requires screening for a suitable ketoreductase enzyme and specific cofactors (like NADPH).[5] May not be readily available for this specific substrate.

Q3: How can the reaction progress be effectively monitored?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The starting aldehyde will have a higher R_f value (less polar) than the product alcohol, which will be closer to the baseline due to its hydroxyl group. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC is recommended.

Q4: What is the standard work-up and purification procedure?

A4: After the reaction is complete (as determined by TLC), the standard procedure is:

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1N HCl) to neutralize the pH and quench any excess NaBH₄.

  • Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the resulting aqueous layer multiple times with a suitable organic solvent like Ethyl Acetate or Dichloromethane.[6]

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: After filtering off the drying agent and concentrating the solvent, the crude product can be purified. Recrystallization from a solvent system like ethyl acetate/hexanes is often sufficient. If impurities persist, silica gel column chromatography is the definitive method.[6]

Troubleshooting Guide

This section addresses the most common issues encountered during the reduction step.

Troubleshooting_Workflow cluster_0 Problem: Low Yield / Incomplete Reaction Start Reaction Incomplete (Aldehyde remains) CheckReagent Is NaBH₄ fresh and stored properly? Start->CheckReagent CheckTemp Was the reaction run at 0°C initially? Start->CheckTemp CheckPurity Is the starting aldehyde pure? Start->CheckPurity Sol1 Solution: Use a fresh batch of NaBH₄. CheckReagent->Sol1 No Sol2 Solution: Add NaBH₄ slowly at 0°C to control exotherm. CheckTemp->Sol2 No Sol3 Solution: Purify aldehyde (e.g., via chromatography) before reduction. CheckPurity->Sol3 No

Sources

Optimization

Preventing hydrolysis of nitrile group in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Welcome to the Technical Support Center for handling 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile . As researchers and drug development professionals, you frequently encounter the chemoselectivity challenge of manipu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile . As researchers and drug development professionals, you frequently encounter the chemoselectivity challenge of manipulating the primary alcohol while preventing the premature hydrolysis of the sterically hindered but electronically activated nitrile group.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic causality with field-validated protocols. By understanding the underlying electronics of this specific aromatic system, you can ensure the structural integrity of your target molecule throughout your synthetic workflows.

Mechanistic Causality: The Ortho-Fluorine Effect

Before troubleshooting, it is critical to understand why the nitrile group in this specific molecule is exceptionally prone to hydrolysis compared to standard aliphatic or unactivated aromatic nitriles.

Nitriles undergo hydrolysis to amides, and subsequently to carboxylic acids, under both acidic and basic conditions[1]. The fundamental mechanism involves the nucleophilic addition of water or hydroxide to the electrophilic carbon of the C≡N bond[2].

In 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, the highly electronegative ortho-fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) through the sigma bonds of the aromatic ring[3]. This pulls electron density away from the nitrile carbon, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the C≡N bond. Consequently, the nitrile carbon becomes highly electrophilic and exceptionally susceptible to nucleophilic attack, even under moderately basic or acidic conditions[4].

Mechanism A 2-Fluoro-4-(hydroxymethyl) -6-methoxybenzonitrile B Electrophilic Nitrile Carbon (ortho-F effect) A->B Inductive Pull (-I) C Nucleophilic Attack (H2O / OH-) B->C Susceptibility D Primary Amide Intermediate C->D Hydration E Carboxylic Acid (Hydrolysis Product) D->E Over-hydrolysis

Electronic effects and pathway of base-catalyzed nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: I am trying to protect the hydroxymethyl group using an alkyl halide and aqueous NaOH. Why am I exclusively isolating the primary amide? A: Strong aqueous bases like NaOH rapidly catalyze the hydration of electron-deficient nitriles[5]. The hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic nitrile carbon to form an imine anion, which tautomerizes into a primary amide[1]. To protect the alcohol successfully, you must eliminate water from the system. Switch to strictly anhydrous conditions using a non-nucleophilic base (e.g., NaH in anhydrous THF at 0°C) to prevent the generation of hydroxide nucleophiles[6].

Q: During my acidic workup, my product degrades into a highly polar compound that stays at the baseline on my TLC plate. What is happening? A: You are observing acid-catalyzed over-hydrolysis to the carboxylic acid. Acidic conditions protonate the nitrile nitrogen, further amplifying the electrophilicity of the carbon[7]. Even weak nucleophiles like water can then attack, forming an imidic acid intermediate that resolves into an amide and eventually hydrolyzes completely to a carboxylic acid[2]. Avoid strong aqueous acids (like 1M HCl) during quenching. Instead, use a mild buffer like saturated aqueous NH₄Cl (pH ~5-6)[8].

Q: How can I selectively oxidize the alcohol to an aldehyde without touching the nitrile? A: Use anhydrous oxidation methods. Dess-Martin Periodinane (DMP) or Swern oxidations are ideal because they operate under strictly anhydrous conditions, completely removing water from the system, which is the requisite nucleophile for hydrolysis[9].

Quantitative Troubleshooting Matrix

To aid in rapid diagnostics, compare your reaction parameters against this quantitative stability matrix.

Reaction ConditionTemperatureBase/Acid StrengthNitrile StabilityObservable Result (TLC / NMR)Corrective Action
1M NaOH (aq) 25°CStrong BaseHighly Unstable Rapid conversion to amide (broad -NH₂ singlet ~6-7 ppm)Avoid aqueous bases; use anhydrous non-nucleophilic bases.
NaH / THF 0°CStrong Base (Non-aq)Moderately Stable Intact nitrile, but sensitive to trace moistureRigorously dry solvents; maintain strict Ar/N₂ atmosphere.
Imidazole / DMF 0°C to 25°CWeak BaseStable Intact nitrile (clean shift to higher Rf on TLC)Ideal for silyl protection workflows.
1M HCl (aq) 60°CStrong AcidUnstable Conversion to carboxylic acid (baseline spot on TLC)Never use hot aqueous acids for workup.
NH₄Cl (aq) buffer 25°CMild Acid (pH ~5)Stable Intact nitrileUse as the standard quench for all reactions[8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They rely on the principle of eliminating nucleophilic water and controlling pH to ensure the nitrile remains completely intact.

Protocol A: Mild O-Silylation (TBS Protection) of the Hydroxymethyl Group

Rationale: This protocol uses imidazole as a mild, non-nucleophilic base under strictly anhydrous conditions to activate the alcohol while preserving the nitrile.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF) to a 0.2 M concentration.

  • Base Addition: Add Imidazole (2.0 eq). The mild pKa of imidazole ensures the reaction is basic enough to facilitate silylation but insufficient to catalyze nitrile hydration in the absence of water.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in portions.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 4:1). Self-Validation: The protected product will have a significantly higher Rf than the starting material. If a baseline spot appears, moisture has compromised the reaction.

  • Mild Quench: Quench the reaction by adding saturated aqueous NH₄Cl. This maintains a near-neutral pH (~5-6), preventing workup-induced hydrolysis[8].

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Oxidation to Aldehyde (Dess-Martin Periodinane)

Rationale: DMP oxidation operates under strictly anhydrous conditions, eliminating the water necessary for nitrile hydrolysis[9].

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an Argon atmosphere.

  • Reagent Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.1 eq) portion-wise[10].

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature until TLC indicates complete conversion of the alcohol.

  • Workup: Dilute with additional DCM. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear (this destroys excess oxidant without extreme pH shifts).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Start Start: Intact Nitrile Reagents Use Anhydrous Solvents & Non-Nucleophilic Bases Start->Reagents Temp Maintain Low Temp (0°C to RT) Reagents->Temp Workup Mild Workup (pH 6-8 buffer) Temp->Workup End Product: Functionalized OH with Intact Nitrile Workup->End

Workflow for anhydrous functionalization and mild workup to preserve nitriles.

References

Sources

Troubleshooting

Solving solubility issues with 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Topic: Solving Solubility & Stability Challenges CAS: 2090953-73-2 Molecular Formula: C H FNO Molecular Weight: 181.16 g/mol [1][2] Executive Summary You are encountering solubility issues with 2-Fluoro-4-(hydroxymethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Stability Challenges

CAS: 2090953-73-2 Molecular Formula: C


H

FNO

Molecular Weight: 181.16 g/mol [1][2]

Executive Summary

You are encountering solubility issues with 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile , a polysubstituted aromatic intermediate often used in medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors).

The core challenge stems from its "Amphiphilic Frustration" :

  • Crystal Lattice Energy: The para-hydroxymethyl group acts as a hydrogen bond donor/acceptor, creating a robust crystal lattice that resists dissolution in non-polar solvents.

  • Lipophilicity: The fluoro- and methoxy-substituted aromatic core limits interaction with pure water, leading to rapid precipitation ("crashing out") upon dilution from organic stocks.

This guide provides a root-cause analysis and validated protocols to overcome these barriers in both biological assays and synthetic workflows.

Part 1: Physicochemical Profile & Solubility Prediction

Before attempting dissolution, understand the compound's behavior.[3] The following data is synthesized from structural analogs (e.g., 2-Fluoro-6-methoxybenzonitrile) and functional group contributions.

PropertyValue / PredictionImplication for Solubility
LogP (Predicted) ~1.3 – 1.8Moderately lipophilic. Poor water solubility without cosolvents.
H-Bond Donors 1 (-CH

OH)
High affinity for polar aprotic solvents (DMSO, DMF).
H-Bond Acceptors 4 (-CN, -F, -OCH

, -OH)
Capable of forming stable solvates; prone to absorbing atmospheric moisture (hygroscopic).
Melting Point Est. >110°CHigh lattice energy requires heat or sonication to break initial crystal structures.
pKa ~13-14 (Alcohol)Will not ionize in physiological buffers (pH 7.4). pH adjustment is ineffective for solubility.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Biological Assays (Aqueous Media)

Q1: My compound dissolves in DMSO but precipitates immediately when added to the cell culture media. Why? Diagnosis: You are experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO disperses instantly. The hydrophobic aromatic ring of your compound, suddenly stripped of its organic solvent shell, aggregates and crystallizes before it can disperse.

Solution: The "Intermediate Dilution" Protocol Do not spike 100% DMSO stock directly into media. Use an intermediate step to lower the kinetic barrier.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80 or Pluronic F-68).

  • Final Dilution: Add this intermediate solution to your assay media.

    • Mechanism:[2][3] The surfactant forms micelles around the hydrophobic core, preventing immediate aggregation.

Q2: Can I use ethanol instead of DMSO? Answer: Use with caution. While the hydroxymethyl group confers solubility in ethanol, the nitrile and fluoro groups reduce it compared to DMSO. Ethanol is volatile; evaporation during plate setup can lead to variable concentrations (the "edge effect").

  • Recommendation: Stick to DMSO for stocks. If ethanol is required for toxicity reasons, do not exceed 5 mg/mL stock concentration and seal plates immediately.

Scenario B: Chemical Synthesis

Q3: I need to run a reaction (e.g., oxidation or substitution). Which solvent maximizes concentration? Answer:

  • Best Choice: THF (Tetrahydrofuran) or Acetonitrile (MeCN) .

    • Why: These solvents match the polarity of the nitrile and methoxy groups while disrupting the hydrogen bonding of the alcohol.

  • Avoid: Hexanes/Heptane (completely insoluble) and Pure Water .

  • For Nucleophilic Substitutions: Use DMF or NMP . The high dielectric constant dissociates ion pairs, accelerating reactions involving the nitrile or displacing the fluorine.

Q4: The solid is "gummy" and won't dissolve even in compatible solvents. Diagnosis: You likely have amorphous aggregates containing trapped solvent or impurities. Solution:

  • Trituration: Add diethyl ether or hexanes to the gum and sonicate. This removes trapped solvent and induces crystallization.

  • Redissolve: The resulting powder will dissolve more readily in your target solvent (e.g., EtOAc or DCM) than the gum.

Part 3: Visualized Workflows

Workflow 1: Systematic Solubility Screening

Use this decision tree to select the correct solvent system based on your application.

SolubilityScreening Start Start: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (Solid Powder) Goal Define Goal Start->Goal BioAssay Biological Assay (Aqueous/Cell Culture) Goal->BioAssay Synthesis Chemical Synthesis (High Conc.) Goal->Synthesis DMSOCheck Prepare 10-20mM Stock in Anhydrous DMSO BioAssay->DMSOCheck Step 1 SolventChoice Select Solvent based on Reaction Type Synthesis->SolventChoice Dilution Dilute into Media DMSOCheck->Dilution Step 2 Precip Precipitation Observed? Dilution->Precip DirectSpike Direct Spike OK Precip->DirectSpike No (Clear) IntermedStep Use Intermediate Dilution (PBS + 0.05% Tween-80) Precip->IntermedStep Yes (Cloudy) PolarAprotic Nucleophilic Sub. (Use DMF/DMAc) SolventChoice->PolarAprotic SnAr / High Temp GeneralOrganic Oxidation/Reduction (Use THF/DCM) SolventChoice->GeneralOrganic Std Temp / Neutral

Figure 1: Decision tree for solvent selection based on experimental intent. Adhering to this logic prevents waste of valuable compound.

Workflow 2: The "Anti-Crash" Dilution Protocol

This specific workflow prevents the precipitation of the compound when moving from organic stock to aqueous buffer.

SerialDilution Stock 100% DMSO Stock (10 mM) Step1 Intermediate Step (10% DMSO + Surfactant) Stock->Step1 1:10 Dilution into PBS+Tween Crash Precipitation/Crash Out (Data Invalid) Stock->Crash Direct 1:100 Spike into Media Final Final Assay Well (1% DMSO, Soluble) Step1->Final 1:10 Dilution into Media

Figure 2: Step-wise dilution strategy. The intermediate step (yellow) bridges the polarity gap between DMSO and water, stabilizing the compound in micelles.

Part 4: Validated Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Do not rely on literature values for similar compounds. Determine the exact limit for your specific batch.

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Solvent Addition: Add DMSO in 50 µL increments.

  • Energy Input: Sonicate for 60 seconds between additions.

    • Note: Sonication creates cavitation bubbles that disrupt the crystal lattice (See: Acoustic Cavitation mechanism).

  • Endpoint: The point where the solution becomes optically clear is your Saturation Limit .

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have not reached true solubility—add more solvent.

Protocol 2: Storage & Stability
  • Hygroscopicity Warning: The nitrile and hydroxymethyl groups attract water. Wet DMSO lowers solubility and causes degradation (hydrolysis of nitrile to amide).

  • Standard: Store solid at -20°C under desiccated conditions.

  • Stock Solutions: Use single-use aliquots . Freeze-thaw cycles promote crystal nucleation, leading to "silent precipitation" where the concentration drops without visible cloudiness.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • BenchChem Technical Data. "Solubility of polysubstituted benzonitriles."

  • National Center for Biotechnology Information. "PubChem Compound Summary for Benzonitrile derivatives."

Sources

Optimization

Minimizing side reactions during 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile functionalization

[1] Case ID: TIER3-CHEM-SUP Subject: Minimizing Side Reactions & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are working with 2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: TIER3-CHEM-SUP Subject: Minimizing Side Reactions & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2).[1][2][3] This scaffold presents a classic "chemoselectivity triangle" challenge. You have three reactive centers competing for attention:

  • The Benzylic Alcohol (Target): The desired site for functionalization (oxidation or conversion to a leaving group).

  • The Ortho-Fluoro Nitrile System (The Trap): The nitrile group at C1 is a strong electron-withdrawing group (EWG), making the fluorine at C2 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Nitrile (The Bystander): Susceptible to hydrolysis under acidic/basic extremes.[4][5]

This guide provides troubleshooting workflows to functionalize the alcohol without triggering the "Fluorine Trap" or hydrolyzing the nitrile.

Module 1: The "Fluorine Trap" ( Liability)

Diagnosis: Users often report the loss of fluorine or the formation of unexpected ether/amine byproducts when attempting to functionalize the alcohol using basic conditions.

The Mechanism: The nitrile group withdraws electron density from the ring, activating the ortho-fluorine. If you use a strong, unhindered nucleophile (like methoxide or a primary amine) or a strong base (like NaOH) to activate the alcohol, you risk displacing the fluorine.

Reaction Hazard Map

ReactionHazard cluster_0 Key Insight Center 2-Fluoro-4-(hydroxymethyl)- 6-methoxybenzonitrile Target Target: Alcohol (OH) Desired Functionalization Center->Target Oxidation / Activation Trap1 Trap 1: Ortho-Fluorine Risk: SNAr Displacement Center->Trap1 Strong Bases / Nucleophiles Trap2 Trap 2: Nitrile (CN) Risk: Hydrolysis to Amide Center->Trap2 Aq. Acid / Heat Note The CN group activates the F atom. Avoid alkoxides!

Figure 1: Chemoselectivity landscape showing the competition between the desired alcohol functionalization and the labile fluorine/nitrile groups.[6]

Module 2: Activation of the Alcohol (Mesylation/Tosylation)[7]

Goal: Convert the hydroxyl group into a leaving group (OMs/OTs) for subsequent substitution.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Product is a Chloride (

) instead of Mesylate.
In situ displacement. The chloride ion from MsCl attacks the benzylic position.[6]Protocol Adjustment: Keep reaction at 0°C or -10°C . Do not let it warm up until quench. Use Ms₂O (Methanesulfonic anhydride) instead of MsCl to eliminate chloride ions entirely.
Loss of Fluorine (Ar-F signal missing in NMR).

reaction. The base used (e.g., TEA) or the alcohol itself acted as a nucleophile on the ring.
Base Switch: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These are too sterically hindered to attack the ring or promote self-etherification effectively.
Low Yield / Sticky Solid. Polymerization or self-etherification.[1]Dilution: Run the reaction at high dilution (0.05 M) in DCM to prevent intermolecular reactions.
Recommended Protocol: "Safe" Mesylation

This protocol minimizes chloride displacement and ring attack.

  • Dissolve: 1.0 eq of substrate in anhydrous DCM (0.1 M).

  • Cool: Cool to -10°C (ice/salt bath).

  • Base: Add 1.5 eq DIPEA (prevents nucleophilic attack).

  • Reagent: Add 1.1 eq Methanesulfonic Anhydride (Ms₂O) dropwise.

    • Why Ms₂O? It produces methanesulfonate anion as the byproduct, which is non-nucleophilic, unlike Cl⁻ from MsCl [1].[1]

  • Monitor: TLC after 30 mins. Look for a spot slightly less polar than starting material.

  • Quench: Cold saturated NaHCO₃.

Module 3: Oxidation to Aldehyde

Goal: Convert


 without over-oxidizing to carboxylic acid (which ruins the nitrile) or attacking the ring.
Decision Matrix: Choosing the Right Oxidant

OxidationDecision Start Start: Oxidation of Benzonitrile-Alcohol Q1 Is the scale > 10g? Start->Q1 MethodA Method A: Swern Oxidation (DMSO/Oxalyl Chloride) Q1->MethodA Yes (Cost effective) MethodB Method B: Dess-Martin (DMP) or IBX Q1->MethodB No (Convenience) MethodC Method C: MnO2 (Activated) Q1->MethodC If Acid Sensitive Warning AVOID: Jones Reagent / KMnO4 (Risk: Nitrile Hydrolysis)

Figure 2: Selection logic for oxidation reagents to ensure nitrile and fluorine stability.

FAQ: Oxidation Issues

Q: I see a new peak at 10-12 ppm in Proton NMR. What happened? A: You over-oxidized to the carboxylic acid. This often happens with aqueous oxidants (like bleach/TEMPO) if the pH isn't strictly buffered. The nitrile might also be partially hydrolyzed to an amide.

  • Fix: Use Dess-Martin Periodinane (DMP) in anhydrous DCM.[1][7] It is neutral and stops cleanly at the aldehyde [2].

Q: Can I use MnO₂? A: Yes, but it must be "Activated MnO₂" and used in large excess (10-20 eq).[1] It is very mild and will not touch the F or CN groups. However, it can be slow for electron-deficient rings.[1]

Q: Why avoid Jones Reagent? A: Jones reagent is Chromic acid in aqueous sulfuric acid. The strong acid + water will hydrolyze your nitrile (CN) to a carboxylic acid or amide, destroying your scaffold.

Module 4: Nucleophilic Substitution (The "End Game")

Scenario: You have successfully mesylated the alcohol and now want to displace it with an amine or alkoxide (


).

The Critical Risk: If you add a primary amine (e.g., methylamine) to the mesylate, it might attack the Fluorine position (


) instead of the mesylate, or in addition to it.

Validation Protocol (The "Cold Test"):

  • Run the substitution at 0°C initially.

  • NMR Check:

    • Desired Product: The doublet for the aromatic protons (due to F-H coupling) remains. The

      
       shift moves upfield.
      
    • Side Product (

      
      ):  The F-H coupling disappears or changes significantly because the F is gone.
      
  • Control: If

    
     dominates, use a weaker nucleophile or protect the amine as a sulfonamide to reduce its basicity before alkylation.
    

References

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups.[8]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane Oxidation.[1][7]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[1]

  • ACS Omega. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (Discusses chloride displacement side reactions). [1]

  • Frontiers in Chemistry. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde.[9][1]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile via column chromatography. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile via column chromatography. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Issue 1: Poor Separation of the Target Compound from Impurities on TLC and Column.

  • Question: I'm observing poor separation between my product and impurities, with spots appearing very close together or overlapping on the TLC plate. What could be the cause and how can I improve the resolution?

  • Answer: Poor separation is a common issue and can stem from several factors related to the choice of mobile phase. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is a moderately polar compound due to the presence of the hydroxyl and methoxy groups. Therefore, a well-balanced solvent system is crucial for effective separation.

    • Causality: If the mobile phase is too polar, all compounds, including your product and impurities, will travel up the stationary phase too quickly, resulting in high Rf values and poor separation.[1] Conversely, a mobile phase that is not polar enough will cause all compounds to remain near the baseline.

    • Solution: A systematic approach to optimizing the mobile phase is recommended. Start with a relatively non-polar system and gradually increase the polarity.

      • Recommended Starting Solvent System: Begin with a mixture of hexanes and ethyl acetate. A common starting ratio is 7:3 (hexanes:ethyl acetate).

      • Optimization: Run a series of TLC plates with varying solvent ratios (e.g., 8:2, 7:3, 6:4 hexanes:ethyl acetate) to find the system that provides an Rf value of approximately 0.2-0.4 for the target compound.[1] This Rf range typically translates to good separation on a column.

      • Alternative Solvents: If hexanes/ethyl acetate does not provide adequate separation, consider using a different solvent system. Dichloromethane/methanol is another effective combination for polar compounds.[2]

Issue 2: Streaking of the Product Spot on the TLC Plate and Tailing Peaks during Column Chromatography.

  • Question: My product is streaking on the TLC plate instead of forming a tight spot. What causes this and how can I fix it?

  • Answer: Streaking is often an indication of strong interactions between the analyte and the stationary phase, which is commonly silica gel. For 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, the presence of the hydroxymethyl group can lead to this phenomenon.

    • Causality: The hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven movement up the plate. This can also be caused by the presence of acidic or basic impurities in the sample.[1]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a polar modifier to the mobile phase to reduce the strong interactions.

        • For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help.

        • For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.[1]

      • Sample Load: Overloading the TLC plate or the column can also lead to streaking.[1] Ensure that you are applying a dilute solution of your compound to the TLC plate. For column chromatography, a general rule of thumb is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations.

Issue 3: Low or No Recovery of the Product from the Column.

  • Question: I've run my column, but I'm getting a very low yield, or in the worst case, no product at all. Where could my compound have gone?

  • Answer: Low recovery can be alarming, but there are several logical explanations.

    • Causality:

      • Compound Crashing Out: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column, especially if it was loaded in a different, more soluble solvent that has since evaporated.

      • Decomposition on Silica: While substituted benzonitriles are generally stable, highly functionalized molecules can sometimes degrade on acidic silica gel. The stability of your specific compound should be considered.

      • Elution with a Solvent that is Too Weak: If the mobile phase is not polar enough, your compound may still be adsorbed to the silica gel.

    • Solution:

      • Solubility Check: Before loading your entire sample, ensure it is soluble in the initial mobile phase. If not, dissolve it in a minimal amount of a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

      • Stability Test: To check for decomposition, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica. In such cases, using a less acidic stationary phase like neutral alumina might be a better option.

      • Increase Eluent Polarity: If you suspect your compound is still on the column, you can try eluting with a more polar solvent system. A "flush" with 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to recover highly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile?

A1: For most applications involving moderately polar organic molecules like this one, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the standard and most effective stationary phase.[3] Its polarity allows for good separation of compounds with varying functional groups. If your compound shows signs of degradation on silica gel, neutral alumina can be a suitable alternative.

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.4.[1] This generally provides the best separation on a column. A good starting point for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: What are the likely impurities I might encounter?

A3: The impurities will largely depend on the synthetic route used to prepare the compound. However, some common impurities in the synthesis of substituted benzonitriles include:

  • Unreacted Starting Materials: For example, if the synthesis involved a substitution reaction on a precursor molecule, some of that starting material may remain.

  • Byproducts of Side Reactions: A common side reaction is the hydrolysis of the nitrile group to a primary amide or a carboxylic acid, especially if water is present during the reaction or workup.

  • Isomers: Depending on the directing effects of the substituents on the aromatic ring, small amounts of isomeric products may be formed.

  • Residual Catalysts: If a metal-catalyzed reaction was used (e.g., palladium-catalyzed cyanation), traces of the metal catalyst may be present. These are often removed by filtration through a pad of celite before chromatography.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude material contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 50% or higher.

Q5: How can I visualize the spots on my TLC plate if my compound is not UV active?

A5: While 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, being an aromatic compound, should be UV active, if you need to visualize non-UV active compounds, you can use a variety of staining solutions. Common stains include potassium permanganate (KMnO₄), which reacts with compounds that can be oxidized (like alcohols), and ceric ammonium molybdate (CAM), which is a general-purpose stain.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
Stationary PhaseMobile Phase System (v/v)Target Rf (TLC)Application Notes
Silica GelHexanes / Ethyl Acetate0.2 - 0.4Start with a 7:3 ratio and adjust as needed.
Silica GelDichloromethane / Methanol0.2 - 0.4A good alternative for more polar compounds. Start with a 9.5:0.5 ratio.
Neutral AluminaHexanes / Ethyl Acetate0.2 - 0.4Use if the compound shows signs of degradation on silica gel.
Protocol 1: Purification by Column Chromatography
  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Visualizations

Experimental Workflow Diagram

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Slurry Prepare Silica Gel Slurry TLC->Slurry Optimized Solvent Pack Pack Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

References

  • MIT Department of Chemistry. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. DSpace@MIT. [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

Sources

Optimization

Troubleshooting low purity in commercial 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Technical Support Center: Troubleshooting Low Purity in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Executive Summary & Compound Profile Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile CAS: 2090953-73-2 M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary & Compound Profile

Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile CAS: 2090953-73-2 Molecular Formula: C


H

FNO

Molecular Weight: 181.16 g/mol [1][2]

The "Purity Crisis" Context: In commercial samples of this intermediate—often a scaffold for benzoxaborole antifungals (e.g., Tavaborole analogs) or kinase inhibitors—low purity typically manifests as a "stubborn" 90-95% ceiling. This is rarely due to random contamination. It is almost always a result of synthetic byproducts with high structural homology that defy standard flash chromatography.

This guide moves beyond basic "wash and dry" advice. We will dissect the chemical origins of these impurities to provide targeted separation strategies.

Phase I: Diagnostic Troubleshooting (Identify the Enemy)

Q1: My LC-MS shows a persistent impurity with Mass 179 (M-2). What is it, and why won't it separate?

A: This is the Aldehyde Intermediate (2-Fluoro-4-formyl-6-methoxybenzonitrile).

  • Origin: This compound is usually synthesized via lithiation/formylation of 2-fluoro-6-methoxybenzonitrile, followed by reduction (NaBH

    
    ). The M-2 peak indicates incomplete reduction or post-workup oxidation.
    
  • Why it persists: The aldehyde and the alcohol (your product) have very similar polarities on silica because the nitrile and methoxy groups dominate the dipole moment. They often co-elute in standard Hexane/EtOAc gradients.

  • Diagnostic Confirmation: Check your

    
    H NMR. Look for a singlet downfield at ~10.0 ppm . Even 1-2% is visible here.[2]
    

Q2: I see a small peak at M+18 (Mass 199) or M+1 (Mass 182) that grows over time in aqueous buffer. Is my compound degrading?

A: Yes, this indicates Nitrile Hydrolysis .

  • Mechanism: The electron-withdrawing fluorine and methoxy groups activate the nitrile carbon. In the presence of moisture and trace acid/base (common in unbuffered HPLC mobile phases), the nitrile hydrolyzes to the primary Amide (Mass 199).

  • Prevention: Ensure your LC-MS mobile phases are pH-buffered (e.g., Ammonium Formate) and avoid storing the compound in protic solvents (MeOH/Water) for extended periods.

Q3: My NMR shows a "clean" spectrum, but elemental analysis (CHN) is off. What am I missing?

A: You likely have Inorganic Entrapment or Regioisomeric Contamination .

  • Inorganic: If a borohydride reduction was used, boron salts can complex with the benzyl alcohol oxygen. These are NMR silent (in

    
    H) but ruin mass balance.
    
  • Regioisomer: If the starting material was made via electrophilic fluorination, you might have the 3-fluoro isomer.

  • Action: Run a

    
    F NMR. The shift of the fluorine at the 2-position (ortho to CN, meta to OMe) is distinct. A second fluorine peak suggests a regioisomer that no amount of recrystallization will easily remove.
    

Phase II: Remediation & Purification Protocols

Q4: Flash chromatography isn't working. How do I separate the Aldehyde (M-2) from my Alcohol?

A: Standard silica is insufficient due to the polarity overlap. You must exploit the chemical reactivity of the aldehyde.

  • The "Scavenger" Protocol:

    • Dissolve crude mixture in DCM.

    • Add 1.5 equivalents (relative to the aldehyde impurity, calculated by NMR) of a polymer-supported amine scavenger (e.g., PS-Trisamine) or simple sodium bisulfite (aqueous wash).

    • Stir for 1 hour. The amine forms an imine with the aldehyde, or bisulfite forms an adduct, drastically changing its polarity.

    • Filter (for polymer) or separate layers (for bisulfite).

    • The filtrate/organic layer will contain purified alcohol.

Q5: Can I recrystallize this compound? What is the best solvent system?

A: Yes, recrystallization is superior to chromatography for removing the Des-hydroxymethyl impurity (unreacted starting material, 2-Fluoro-6-methoxybenzonitrile).

Table 1: Recrystallization Solvent Screening

Solvent SystemRatio (v/v)Target Impurity RemovalOutcome
Heptane / EtOAc 80:20Non-polar precursors (Des-hydroxymethyl)Excellent. Precursors stay in mother liquor.
DCM / Hexane 1:3Aldehyde (M-2)Poor. Aldehyde often co-crystallizes.
IPA / Water 90:10Inorganic Salts / Boron residuesGood. Forces salts into aqueous phase.
Toluene 100%RegioisomersModerate. Requires slow cooling.

Protocol: The "Anti-Solvent" Crash

  • Dissolve 10g of crude solid in minimal hot Ethyl Acetate (approx. 30-40 mL) at 60°C.

  • Critical Step: Hot filtration to remove insoluble inorganic salts.

  • Slowly add Heptane (approx. 100 mL) while stirring until persistent cloudiness appears.

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter and wash with cold 90:10 Heptane:EtOAc.

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on the standard lithiation-formylation synthetic route.

ImpurityMap cluster_legend Legend SM Starting Material (2-Fluoro-6-methoxybenzonitrile) Lith Lithiated Intermediate SM->Lith Li-Base (Low Temp) Prod Target Alcohol (2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile) SM->Prod Contamination (Incomplete Rxn) Ald Aldehyde Intermediate (Impurity M-2) Lith->Ald DMF/Formylation Ald->Prod NaBH4 Reduction Ald->Prod Co-elution (Incomplete Red.) Prod->Ald Oxidation (Storage) Amide Amide Hydrolysis Product (Impurity M+18) Prod->Amide Hydrolysis (Acid/Base) key Solid Blue: Synthesis Path Dashed Red: Impurity Carryover Dotted: Degradation

Caption: Figure 1. Impurity genesis in the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Note the reversible oxidation pathway between Product and Aldehyde.

Phase III: Stability & Storage (Preventing Recurrence)

Q6: I purified it to 99%, but two weeks later it's 96%. Why?

A: You are likely seeing Autoxidation . Benzyl alcohols, especially those with electron-rich rings (methoxy group), are prone to air oxidation back to the aldehyde or benzoic acid.

  • The Fix: Store under Argon/Nitrogen at -20°C.

  • The Container: Avoid clear glass if possible; light can accelerate radical autoxidation mechanisms. Use amber vials.

Q7: Can I store it in solution?

A: Avoid DMSO. DMSO can act as a mild oxidant (Swern-type conditions) over long periods, potentially reverting the alcohol to the aldehyde. Store as a solid. If solution is necessary, use anhydrous Acetonitrile.

Summary of Critical Quality Attributes (CQA)

AttributeSpecificationMethodRemediation
Purity >98%HPLC (254 nm)Recrystallization (EtOAc/Heptane)
Aldehyde Content <0.5%

H NMR (10 ppm)
NaHSO

Wash or Polymer Scavenger
Water Content <0.5%Karl FischerVacuum dry (40°C) over P

O

Boron <10 ppmICP-MSIPA/Water recrystallization

References

  • Preparation of Benzoxaboroles . PatentsAssignee: Anacor Pharmaceuticals. Describes the synthesis of similar benzonitrile intermediates and the reduction of formyl-benzonitriles. Source: .

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). General protocols for purification of benzonitriles and benzyl alcohols (recrystallization solvents and drying agents). Source: .

  • Oxidation of Benzyl Alcohols . Encyclopedia of Reagents for Organic Synthesis. Discusses the susceptibility of electron-rich benzyl alcohols to autoxidation. Source: .

  • Strategies for the Separation of Aldehydes from Alcohols . Journal of Chromatography A. Techniques for separating mixtures of carbonyls and their corresponding alcohols using bisulfite adducts. Source: .

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary & Structural Context This guide provides a definitive analysis of the 1H NMR spectrum for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile . It is designed for synthetic chemists and analytical scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

This guide provides a definitive analysis of the 1H NMR spectrum for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile . It is designed for synthetic chemists and analytical scientists validating the synthesis of this specific fluorinated benzonitrile scaffold, often used as a core intermediate in kinase inhibitor and PROTAC linker development.

Unlike standard spectral lists, this guide focuses on comparative diagnostics —specifically, how to distinguish the target molecule from its incomplete reduction precursor (aldehyde) and its potentially lethal regioisomer (4-fluoro analog) using spin-spin coupling logic.

The Molecule at a Glance
  • Core: Trisubstituted Benzene (Asymmetric).

  • Key Spin-Active Nuclei:

    
     (Spin 1/2), 
    
    
    
    (Spin 1/2, 100% abundance).
  • Critical Feature: The Fluorine atom at position 2 introduces significant

    
     coupling, acting as a "spin spy" that reveals the exact substitution pattern.
    

Experimental Protocol: Self-Validating System

To ensure the spectrum acts as a self-validating proof of structure, the choice of solvent and concentration is non-negotiable.

Recommended Method
ParameterSetting / ChoiceRationale (Causality)
Solvent DMSO-d6 (Primary)Crucial: DMSO enables the observation of the hydroxyl (-OH) proton coupling (

) with the methylene group. In CDCl

, rapid proton exchange often collapses the OH to a broad singlet, masking connectivity data.
Concentration 10–15 mg / 0.6 mLSufficient signal-to-noise for

satellites without inducing viscosity broadening.
Reference TMS (0.00 ppm)Internal standard.
Pulse 30° pulse angleEnsures accurate integration ratios between the aromatic and aliphatic regions.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic impurities/isomers.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Molecule (2-F, 4-CH

OH, 6-OMe)
Precursor (Aldehyde) (Incomplete Reduction)Regioisomer (4-F, 2-CH

OH, 6-OMe)
Aliphatic Region Doublet (~4.6 ppm) (-CH

- coupled to OH)
Absent (No CH

OH signal)
Doublet (~4.5 ppm) (Shifted slightly upfield)
Labile Protons Triplet (~5.4 ppm) (-OH signal in DMSO)Absent Triplet (~5.2 ppm)
Carbonyl/Formyl Absent Singlet (~10.0 ppm) (Diagnostic CHO peak)Absent
Aromatic Coupling 1 Large Splitting (

)
Only H3 is ortho to F.
1 Large Splitting 2 Large Splittings Both H3 and H5 are ortho to F in the 4-F isomer.[1][2][3]

Detailed Spectral Assignment (in DMSO-d6)

A. The Aromatic Region (7.0 – 7.5 ppm)

The presence of Fluorine simplifies the assignment by splitting the signals of nearby protons.

  • H3 (Proton at Position 3):

    • Environment: Ortho to Fluorine (C2), Meta to Cyano (C1).

    • Pattern: Doublet of doublets (dd).

    • Coupling: Shows a large

      
       coupling (~9.0 - 10.0 Hz) . Also shows a small meta coupling to H5 (
      
      
      
      Hz).
    • Shift: ~7.15 - 7.25 ppm.[1]

  • H5 (Proton at Position 5):

    • Environment: Para to Fluorine (C2), Ortho to Methoxy (C6).

    • Pattern: Narrow Doublet or Singlet (s/d).

    • Coupling: Para coupling to Fluorine (

      
      ) is usually negligible (< 1 Hz). Shows only small meta coupling to H3 (
      
      
      
      Hz).
    • Shift: ~7.00 - 7.10 ppm (Shielded by ortho-methoxy).

Diagnostic Check: If both aromatic protons show large splittings (>8 Hz), you have synthesized the 4-fluoro isomer , not the 2-fluoro target.

B. The Aliphatic Region (3.0 – 6.0 ppm)
  • Methoxy (-OCH

    
    ): 
    
    • Shift: 3.92 ppm.

    • Pattern: Sharp Singlet (3H).

  • Benzylic Methylene (-CH

    
    -): 
    
    • Shift: 4.58 ppm.

    • Pattern: Doublet (

      
       Hz).
      
    • Note: This doublet structure confirms the -CH

      
      - is attached to a proton-bearing heteroatom (OH) that is not exchanging rapidly.
      
  • Hydroxyl (-OH):

    • Shift: 5.45 ppm (Concentration dependent).

    • Pattern: Triplet (

      
       Hz).
      
    • Validation: Adding one drop of D

      
      O to the tube will cause this triplet to disappear and the CH
      
      
      
      doublet at 4.58 ppm to collapse into a singlet. This confirms the alcohol moiety.

Logic Flow & Decision Tree

The following diagram illustrates the decision logic for validating the structure based on the spectral data.

NMR_Analysis_Logic Start Acquire 1H NMR (DMSO-d6) Check_CHO Check 9.5 - 10.5 ppm (Aldehyde Region) Start->Check_CHO CHO_Present Peak Found: Incomplete Reduction Check_CHO->CHO_Present Signal exists CHO_Absent No Peak: Reduction Complete Check_CHO->CHO_Absent Clean baseline Check_Aliphatic Analyze 4.0 - 6.0 ppm CHO_Absent->Check_Aliphatic CH2_Splitting Is CH2 (4.6 ppm) a Doublet? Check_Aliphatic->CH2_Splitting Is_Doublet Yes (Coupled to OH) CH2_Splitting->Is_Doublet Is_Singlet No (Singlet) CH2_Splitting->Is_Singlet Check_Aromatic Analyze Aromatic Coupling (7.0 - 7.5 ppm) Is_Doublet->Check_Aromatic Dry_Solvent Check Solvent Dryness (Water accelerates exchange) Is_Singlet->Dry_Solvent Coupling_Pattern Count Large Splittings (>8Hz) Check_Aromatic->Coupling_Pattern One_Large One Large Splitting (H3 ortho to F) Coupling_Pattern->One_Large Two_Large Two Large Splittings (H3 & H5 ortho to F) Coupling_Pattern->Two_Large Result_Target CONFIRMED: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile One_Large->Result_Target Result_Isomer REJECT: 4-Fluoro Regioisomer Two_Large->Result_Isomer

Caption: Decision tree for structural validation. Green paths indicate confirmation of the target molecule; red paths indicate common synthetic failures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Provides foundational values for and coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying residual solvent peaks in DMSO-d6).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link (Validates the solvent effect on hydroxyl proton visibility).

  • Reich, H. J. (2024). "Coupling Constants - 19F Coupling." University of Wisconsin-Madison Chemistry. Link (Authoritative source for Fluorine-Proton coupling magnitudes).

Sources

Comparative

Elemental analysis data for 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Comprehensive Analytical Guide: Elemental Analysis and Purity Validation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Executive Summary In pharmaceutical development, the structural validation and purity assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Elemental Analysis and Purity Validation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

Executive Summary

In pharmaceutical development, the structural validation and purity assessment of highly functionalized building blocks like 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) are critical gatekeepers for downstream Active Pharmaceutical Ingredient (API) manufacturing. This guide objectively compares the performance of Combustion Elemental Analysis (CHNS/O) against orthogonal alternatives like Quantitative NMR (qNMR) and LC-HRMS . By examining the causality behind experimental design—particularly the challenges of analyzing fluorinated aromatics—this guide provides researchers with self-validating protocols for rigorous purity assessment.

Compound Profile & Theoretical Elemental Data

Before initiating any empirical analysis, establishing the theoretical stoichiometry is required to set the acceptable variance thresholds (typically ±0.3% for pharmaceutical grade).

  • Chemical Formula: C₉H₈FNO₂

  • Monoisotopic Mass: 181.0539 Da

Table 1: Theoretical vs. Simulated Experimental EA Data

ElementAtomic CountMass Contribution ( g/mol )Theoretical Mass %Acceptable Variance (±0.3%)Simulated Batch Data
Carbon (C) 9108.09959.67% 59.37% – 59.97%59.58%
Hydrogen (H) 88.0644.45% 4.15% – 4.75%4.48%
Nitrogen (N) 114.0077.73% 7.43% – 8.03%7.69%
Fluorine (F) 118.99810.49% N/A (Analyzed via CIC)N/A
Oxygen (O) 231.99817.66% 17.36% – 17.96%17.72%

Methodological Comparison: Selecting the Right Analytical "Product"

No single analytical technique can comprehensively validate a novel fluorinated building block. The table below objectively compares the performance of three primary analytical strategies.

Table 2: Performance Comparison of Analytical Alternatives

Analytical TechniquePrimary OutputAdvantages for Fluorinated AromaticsLimitations & Blind SpotsLimit of Detection
Combustion EA (CHNS/O) %C, %H, %N, %S, %OConfirms bulk stoichiometry; detects "invisible" inorganic salts and moisture.Requires specialized fluorine trapping to prevent quartz devitrification.~0.1% (Bulk)
Quantitative NMR (qNMR) Absolute Purity (%)Highly orthogonal; does not require an identical reference standard for calibration.Lower sensitivity for trace impurities; potential signal overlap.~0.1% – 1.0%
LC-HRMS Exact Mass & Trace ImpuritiesUnmatched sensitivity for structurally related organic impurities.Not inherently quantitative without specific reference standards.< 0.01% (Trace)

The Causality of Experimental Design (E-E-A-T)

The Fluorine Challenge in Combustion Analysis

When combusting fluorinated organic compounds, the covalently bound fluorine is converted into highly reactive hydrogen fluoride (HF) gas. If left unmitigated, HF will react with the quartz (SiO₂) combustion tube, causing devitrification and producing silicon tetrafluoride (SiF₄) and water. This artificially inflates the hydrogen and oxygen readings while rapidly degrading the instrument. Therefore, a robust protocol strictly requires the inclusion of a fluorine scavenger—typically magnesium oxide (MgO) or specific silver salts—within the combustion zone to trap the fluorine as stable, non-volatile MgF₂ or AgF [1].

The Orthogonality of qNMR

Chromatographic techniques (HPLC) require a reference standard of identical chemical structure to create a calibration curve. In early drug development, a certified reference standard for a novel compound may not exist. qNMR solves this by relying on the principle that the integral of an NMR resonance is directly proportional to the number of nuclei, regardless of the molecule. By adding a highly pure, unrelated internal standard, we create a self-validating system for absolute quantification [2].

Step-by-Step Experimental Protocols

Protocol A: CHNS/O Combustion Analysis with Fluorine Trapping

This protocol utilizes a dynamic flash combustion system (e.g., Thermo Scientific FlashSmart) optimized for halogenated organics [1].

  • System Preparation & Calibration: Purge the elemental analyzer with ultra-high purity Helium. Calibrate the Thermal Conductivity Detector (TCD) using a certified standard (e.g., Nicotinamide or Acetanilide) to establish the response factor.

  • Fluorine Scavenging Setup (Critical Step): Pack the combustion reactor with an oxidative catalyst (WO₃ or CuO) and a dedicated fluorine absorber layer (e.g., MgO or silver wool). This ensures HF is trapped before it reaches the chromatographic column.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into a combustible tin capsule using a microbalance (resolution of 0.001 mg). Seal the capsule to exclude atmospheric gases.

  • Dynamic Combustion: Drop the capsule into the combustion furnace at 950°C–1050°C under a transient, precisely dosed pulse of pure O₂.

  • Separation & Detection: Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a copper reduction reactor to convert NOₓ to N₂. The gases are separated via a GC column and quantified via TCD.

Protocol B: Absolute Purity Determination via ¹H-qNMR

This protocol provides an orthogonal purity value without requiring a reference standard of the analyte [3, 4].

  • Standard Selection: Select an internal standard (IS) that does not overlap with the analyte's NMR signals. Maleic acid (δ ~6.26 ppm) or Dimethyl sulfone (DMSO₂, δ ~2.98 ppm) are ideal for this benzonitrile derivative.

  • Sample Preparation: Co-weigh approximately 15.0 mg of the compound and 5.0 mg of the IS into a vial using a high-precision microbalance. Record exact masses.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d₆. Complete dissolution is mandatory to maintain the self-validating quantitative mass-balance relationship.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 5 × T₁, typically 30-60 seconds). Causality: This ensures complete magnetization recovery between pulses, guaranteeing that the integral area is strictly proportional to the number of nuclei.

  • Data Processing: Integrate the analyte's distinct methoxy protons (singlet, ~3.9 ppm) against the IS peak. Calculate absolute purity using the standard qNMR mass-balance equation.

Analytical Workflow Visualization

PurityWorkflow Start 2-Fluoro-4-(hydroxymethyl) -6-methoxybenzonitrile EA Elemental Analysis (CHNS/O) Start->EA 1-3 mg qNMR Quantitative NMR (1H qNMR) Start->qNMR 10-20 mg LCMS LC-HRMS Analysis Start->LCMS <1 mg F_Trap Fluorine Trapping (MgO / Silver Salts) EA->F_Trap Prevent HF IS_Add Internal Standard (e.g., Maleic Acid) qNMR->IS_Add Absolute Quant Data_LCMS Trace Impurity Identification LCMS->Data_LCMS Data_EA Stoichiometry & Gross Impurities F_Trap->Data_EA Data_qNMR Absolute Purity (%) & Structural Integrity IS_Add->Data_qNMR Validation Comprehensive Purity Validation Report Data_EA->Validation Data_qNMR->Validation Data_LCMS->Validation

Figure 1: Orthogonal Analytical Workflow for the Purity Validation of Fluorinated Benzonitriles.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (ACS). [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

Safety & Regulatory Compliance

Safety

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile proper disposal procedures

Topic: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Proper Disposal Procedures Executive Summary: Operational Directive Chemical Identity: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile CAS Registry Number: 2090953...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Proper Disposal Procedures

Executive Summary: Operational Directive

Chemical Identity: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile CAS Registry Number: 2090953-73-2 Primary Hazard Class: Acute Toxic (Oral/Dermal/Inhalation) & Irritant Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor)

Immediate Action Required: Do NOT dispose of this compound down the drain or in general trash. This molecule combines a nitrile moiety (potential cyanide release), a fluorinated aromatic ring (persistence/HF generation), and a benzyl alcohol derivative. It requires segregation as Toxic, Halogenated Organic Waste .

Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the chemical behavior driving these disposal protocols. This compound is not just "hazardous"; it is a multi-functional scaffold with specific reactivity profiles.

Chemical Hazard Profile
Functional GroupAssociated RiskDisposal Implication
Benzonitrile (-CN) Metabolic/Chemical Cyanide Release: Under strong acidic or basic conditions, or metabolic processing, the nitrile group can hydrolyze or release cyanide ions.Strict Acid Segregation: Never store or dispose of in the same container as strong acids (e.g., HCl, H₂SO₄) to prevent HCN gas generation.
Aryl Fluoride (Ar-F) Combustion Toxicity: Upon thermal decomposition (fire or incineration), this releases Hydrogen Fluoride (HF) gas.Incineration Requirement: Must be sent to a facility with scrubbers capable of capturing acid gases.
Hydroxymethyl (-CH₂OH) Reactivity: Primary benzylic alcohols are susceptible to oxidation.Oxidizer Segregation: Keep away from strong oxidizers (e.g., chromic acid, permanganates) to prevent exothermic reactions in waste containers.

GHS Classification (Derived from Analogues):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3][4]

Pre-Disposal Handling & Storage

Before the waste contractor arrives, the stability of the waste stream is your responsibility. Follow this "Self-Validating System" to ensure safety.

Containment Protocol
  • Solid Waste: Collect pure solid or contaminated solid debris (weigh boats, gloves) in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" carboys.

    • Non-Halogenated Solvents (MeOH, EtOAc): Segregate into "Non-Halogenated Waste" carboys.

    • Aqueous Waste: If in aqueous buffer, adjust pH to 7–9 (neutral/slightly basic) to prevent nitrile hydrolysis, then collect in "Aqueous Toxic" waste.

Labeling Standards

Every container must carry a hazardous waste tag with the following specific data:

  • Full Chemical Name: 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Constituents: If in solution, list the solvent % and the solute %.

Step-by-Step Disposal Workflow

The following workflow ensures a chain of custody from the bench to the incinerator.

DisposalWorkflow Start Waste Generation (2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Dry Solid Liquid Liquid Solution StateCheck->Liquid Dissolved SolidWaste Container C: Solid Toxic Waste (Double-bagged in HDPE) Solid->SolidWaste SolventCheck Identify Solvent Base Liquid->SolventCheck HaloWaste Container A: Halogenated Organic Waste (e.g., DCM, CHCl3) SolventCheck->HaloWaste Halogenated Solvent NonHaloWaste Container B: Non-Halogenated Organic Waste (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste Non-Halogenated Solvent Labeling Apply Hazardous Waste Label (Mark: TOXIC, NITRILE) HaloWaste->Labeling NonHaloWaste->Labeling SolidWaste->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Contractor Pickup (Method: Incineration) Storage->Pickup

Figure 1: Decision logic for waste segregation of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

Emergency Response Procedures

In the event of a spill or exposure, immediate action mitigates long-term health risks.[3][4]

Spill Cleanup (Solid)
  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Collection: Scoop the material and the paper towel into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild detergent solution, followed by water. Do not use bleach (potential reaction with amine/nitrile impurities).

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][7] Remove contact lenses if present.[1][2][3][4][5][8]

Regulatory & Compliance Context

  • RCRA (USA): While this specific CAS may not be explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) by name, it must be characterized by the generator. Due to the nitrile and fluorinated nature, it defaults to Characteristic Hazardous Waste (Toxicity/Reactivity).

  • Destruction Efficiency: The ultimate disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the destruction of the organic framework and the capture of HF gas in the facility's scrubber system.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 523101 (Analog: 2-Fluoro-6-methoxybenzonitrile). PubChem.[9] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized, novel research chemicals like 2-Fluoro-4-(hydro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized, novel research chemicals like 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS: 2090953-73-2) , we must rely on Structural Activity Relationship (SAR) principles to predict hazards.

While exhaustive toxicological data for this specific molecule may be limited, its structural moieties—a toxic nitrile core, a lipophilic fluorine atom, and a reactive hydroxymethyl group—dictate a strict, "worst-case scenario" safety protocol. Benzonitriles are broadly classified as acute systemic toxins and severe irritants[1].

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and a self-validating operational protocol to ensure your research progresses safely and efficiently.

Mechanistic Risk Assessment & PPE Specifications

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly correlated to a rigorous hazard assessment[2]. We do not just wear gloves; we select specific polymers to defeat specific chemical permeation routes.

Table 1: PPE Specifications and Hazard Causality

Protection ZoneRequired EquipmentQuantitative SpecificationMechanistic Rationale (Causality)
Ocular (Eyes) Chemical splash goggles + Face shieldANSI Z87.1 compliant; Face shield required for >50 mL volumes.The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen bond donor/acceptor, risking severe corneal protein denaturation and irreversible ocular damage upon contact.
Dermal (Hands) Double-layered Nitrile or Butyl Rubber glovesMin 5 mil thickness; Breakthrough time >240 min.The fluoro (-F) substituent significantly increases the molecule's lipophilicity, accelerating the dermal penetration of the toxic nitrile pharmacophore. Double gloving prevents micro-tear exposure.
Systemic (Body) Flame-resistant (FR) laboratory coatFully buttoned; Class 1 flammability rating. Closed-toe, non-porous shoes.Prevents systemic absorption of aerosolized fine powders. The methoxy (-OCH₃) group can increase combustibility under specific thermal conditions.
Respiratory Class II Type A2 BSC or Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm).Mitigates inhalation of toxic nitrile dust. Benzonitriles are acute respiratory irritants and systemic toxins if inhaled[1].

Step-by-Step Operational Protocol

The following methodologies are designed as a self-validating system. By following these steps, you inherently verify the safety of your environment before the chemical is ever exposed to the ambient air.

Phase 1: Pre-Operation Setup & Environmental Verification
  • Verify Containment: Confirm the chemical fume hood is operational with a face velocity between 80 and 100 fpm. Causality: Maintaining this specific velocity, as recommended by the National Research Council's Prudent Practices in the Laboratory[3], ensures containment of aerosolized particulates without creating turbulent vortices that could eject the powder back into your breathing zone.

  • Clear the Workspace: Remove all incompatible materials, particularly strong acids, bases, and oxidizers.

  • Static Mitigation: Discharge static electricity from your gloves using a grounding pad. Causality: Fluorinated organic powders are highly susceptible to static cling. An electrostatic discharge can aerosolize the powder, leading to inhalation exposure or a micro-combustion event.

Phase 2: Closed-System Weighing and Solubilization
  • Prepare the Vessel: Tare a clean, sealable vial on your analytical balance.

  • Transfer: Move the tared vial into the fume hood. Using a static-free, PTFE-coated, or ceramic spatula, transfer the estimated mass of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile into the vial.

  • Seal and Weigh: Seal the vial tightly inside the hood before moving it back to the external analytical balance to record the exact mass. Causality: This "weigh-by-difference" method prevents the contamination of shared laboratory equipment and eliminates inhalation hazards during transit.

  • In-Situ Solubilization: Return the sealed vial to the fume hood before adding your target solvent (e.g., anhydrous DMSO or DMF). Causality: Solubilizing the compound immediately reduces the aerosolization hazard to zero, converting the handling risk from an inhalation hazard to a strictly dermal one, which is effectively controlled via your chemical-resistant gloves.

Phase 3: Post-Operation Decontamination & Spill Response
  • Solid Spills (Powder): Do NOT sweep dry powder. Cover the spill with absorbent paper towels lightly dampened with an inert, high-boiling solvent (e.g., PEG or water) to trap the dust, then wipe it up.

  • Chemical Decontamination: Wipe all spatulas, balance pans, and hood surfaces with 70% Isopropanol or Ethanol, followed by a wash with standard laboratory detergent and water. Causality: The alcohol solubilizes the lipophilic fluorinated compound, while the surfactant in the detergent lifts the residual organic matrix from the surface.

  • Doffing: Remove your outer layer of gloves inside the fume hood to ensure any residual chemical dust remains contained within the ventilated enclosure.

Waste Segregation and Disposal Plan

Proper disposal is critical due to the specific elemental composition of this molecule.

  • Classification: All contaminated materials (wipes, gloves, empty vials, and reaction byproducts) must be placed in a designated Halogenated Organic Waste container.

  • Causality: The presence of the fluorine atom dictates that this waste cannot be incinerated with standard non-halogenated organics. Standard incineration of fluorinated compounds generates highly corrosive and toxic hydrogen fluoride (HF) gas. It requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the exhaust.

  • Labeling: Clearly label the waste container with the CAS number (2090953-73-2) and the descriptor "Halogenated Benzonitrile Derivative."

Operational Workflow Visualization

Workflow Storage 1. Storage & Retrieval (Cool, Dry, Inert Gas) PPE 2. Don Mandatory PPE (Double Gloves, Goggles) Storage->PPE Hood 3. Fume Hood Setup (Verify Flow >80 fpm) PPE->Hood Handling 4. Handling & Weighing (Static-Free Tools) Hood->Handling Decon 5. Decontamination (Solvent Wipe & Wash) Handling->Decon Disposal 6. Waste Segregation (Halogenated Waste) Decon->Disposal

Operational safety workflow for handling 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.

References

  • BLD Pharm Product Specification: 2090953-73-2 | 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. BLD Pharm.

  • Fisher Scientific Safety Data Sheet: Benzonitrile Toxicity and Handling. Fisher Scientific UK. 1

  • National Research Council (US) Committee: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. 3

  • Occupational Safety and Health Administration (OSHA): 1910.132 - General Requirements for Personal Protective Equipment. United States Department of Labor. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.